1-(4-Piperidin-1-yl-phenyl)-ethylamine
Description
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Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGEQLNGUDZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406727 | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-44-2 | |
| Record name | α-Methyl-4-(1-piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Piperidin-1-yl-phenyl)-ethylamine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Piperidin-1-yl-phenyl)-ethylamine. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, grounded in established chemical principles and methodologies. While this specific molecule is not extensively cataloged in publicly available databases, its synthesis and properties can be confidently extrapolated from well-known chemical transformations and the behavior of analogous structures.
Introduction and Molecular Overview
1-(4-Piperidin-1-yl-phenyl)-ethylamine is a substituted phenethylamine derivative characterized by a piperidine ring attached to the para position of a phenyl ring, which in turn bears a 1-aminoethyl group. This unique combination of a tertiary amine (piperidine), an aromatic system, and a chiral primary amine center suggests a rich chemical profile and potential for biological activity. The presence of a chiral center at the alpha-carbon of the ethylamine side chain indicates that this compound can exist as a racemic mixture of (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological properties.
The core structure is related to a broad class of phenethylamine compounds known for their activity within the central nervous system (CNS). The addition of the 4-piperidin-1-yl group significantly increases the molecular weight and lipophilicity compared to simpler phenethylamines, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Predicted Physicochemical Properties
| Property | Predicted Value | Remarks |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Appearance | Likely a solid or high-boiling liquid | Based on analogous structures. |
| pKa | ~10.5 (for the ethylamine) | Predicted based on similar primary amines. The piperidine nitrogen will have a lower pKa. |
| Solubility | Soluble in organic solvents; likely forms water-soluble salts. | The basic amine groups allow for salt formation with acids. |
Synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
The most logical and efficient synthetic route to 1-(4-Piperidin-1-yl-phenyl)-ethylamine is through the reductive amination of the corresponding ketone, 4'-(piperidin-1-yl)acetophenone. This precursor is readily available or can be synthesized via nucleophilic aromatic substitution on 4'-fluoroacetophenone with piperidine. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1]
One of the classic and effective methods for this transformation is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3][4]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine via the Leuckart reaction.
Detailed Experimental Protocol: Leuckart Reaction
Causality of Experimental Choices: The Leuckart reaction is chosen for its simplicity, employing readily available and inexpensive reagents. The high temperature is necessary to drive the reaction, which involves the in-situ formation of an imine followed by its reduction.[2] The final hydrolysis step is crucial for converting the intermediate N-formyl derivative to the desired primary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4'-(piperidin-1-yl)acetophenone with 2.0-3.0 equivalents of ammonium formate.
-
Heating: Heat the mixture to 160-185°C. The reaction is typically carried out neat (without a solvent).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
Reaction Quenching and Work-up: After completion (typically several hours), cool the reaction mixture to room temperature. The resulting product is the N-formyl derivative of the target amine.
-
Hydrolysis: Add a solution of hydrochloric acid (e.g., 3M HCl) to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the formamide.
-
Isolation: Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Self-Validating System: The identity and purity of the final product must be confirmed by analytical methods as described in the following section. The presence of the N-formyl intermediate can be confirmed by IR spectroscopy (strong C=O stretch around 1670 cm⁻¹) and mass spectrometry (molecular ion corresponding to C₁₄H₂₀N₂O) before the hydrolysis step.
Analytical Characterization
As no specific experimental data for 1-(4-Piperidin-1-yl-phenyl)-ethylamine is readily available, the following characterization data is predicted based on the analysis of its structural analog, 1-phenylethylamine, and considering the electronic effects of the 4-piperidin-1-yl substituent.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The piperidin-1-yl group is an electron-donating group, which will influence the chemical shifts of the aromatic protons.
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.8-7.3 ppm). The protons ortho to the piperidine group will be shifted upfield compared to those ortho to the ethylamine group due to the stronger electron-donating effect of the piperidine nitrogen.
-
Methine Proton (-CH(NH₂)-): A quartet around δ 4.1 ppm, coupled to the methyl protons.
-
Methyl Protons (-CH₃): A doublet around δ 1.4 ppm, coupled to the methine proton.
-
Piperidine Protons: Multiplets in the range of δ 1.5-1.7 ppm (for the β and γ protons) and δ 3.1-3.3 ppm (for the α protons adjacent to the nitrogen).
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the piperidine nitrogen will be significantly shifted downfield.
-
Methine Carbon (-CH(NH₂)-): A signal around δ 50-55 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
-
Piperidine Carbons: Signals for the α-carbons around δ 50 ppm and the β/γ carbons around δ 24-26 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.
-
Base Peak: The most prominent peak is expected at m/z = 189, resulting from the loss of the methyl group (•CH₃), a characteristic fragmentation of α-methylbenzylamines.
-
Other Fragments: A significant fragment at m/z = 132 is also plausible, arising from cleavage of the C-C bond between the aromatic ring and the ethylamine side chain.
-
The fragmentation of phenethylamines upon electrospray ionization (ESI) can be complex, often involving the loss of NH₃ from the protonated molecule.[8]
Potential Applications and Pharmacological Context
The structural motifs within 1-(4-Piperidin-1-yl-phenyl)-ethylamine suggest several avenues for investigation in drug discovery and development.
Central Nervous System (CNS) Activity
The core phenethylamine structure is a well-established pharmacophore for a wide range of CNS-active drugs, including stimulants, hallucinogens, and antidepressants.[5] These compounds often exert their effects by modulating monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin). The specific substitution pattern on the phenyl ring and the amine side chain dictates the compound's affinity and selectivity for various receptors and transporters. The 4-piperidin-1-yl group, being a bulky and lipophilic substituent, could significantly alter the pharmacological profile compared to simpler analogs.
Enzyme Inhibition
Derivatives of 4-aminophenyl compounds have been investigated as inhibitors of various enzymes. For instance, certain 4-amino-N-(4-aminophenyl)benzamide analogues have shown activity as inhibitors of DNA methylation.[9] The primary amine of the title compound could serve as a key interaction point with enzymatic targets.
Antimicrobial Properties
Cationic amphiphilic molecules, which this compound would be at physiological pH, are known to possess antimicrobial properties. They can interact with and disrupt the negatively charged membranes of bacteria. The combination of the lipophilic piperidinophenyl moiety and the cationic amino group could confer such activity.
As a Synthetic Building Block
The primary amine of 1-(4-Piperidin-1-yl-phenyl)-ethylamine provides a reactive handle for further chemical modifications. It can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, making it a valuable intermediate for the synthesis of more complex molecules and chemical libraries for screening purposes.[10][11]
Conclusion
1-(4-Piperidin-1-yl-phenyl)-ethylamine represents a novel chemical entity with significant potential for further investigation. Based on established chemical principles, a reliable synthetic route via the reductive amination of 4'-(piperidin-1-yl)acetophenone is proposed. While experimental data for this specific molecule is scarce, its analytical characteristics and potential biological activities can be reasonably predicted from its structural analogs. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising compound in medicinal chemistry and materials science.
References
-
Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. (Available at: [Link])
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. (Available at: [Link])
- Klyuev, M. V., & Rachman, M. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S. Patent No. 8,329,948 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. (Available at: [Link])
-
Al-Khalaf, A. A., Al-Masoudi, W. A., & Ferwan, K. A. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Sciences, 40(2), 437-464. (Available at: [Link])
-
Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. (Available at: [Link])
-
ATB (Automated Topology Builder). (n.d.). (S)-(-)-1-Phenylethylamine. Retrieved from [Link])
-
Frolov, A. S., Balalaeva, I. V., Novikov, V. V., Orlov, S. A., & Shchekotikhin, A. E. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. (Available at: [Link])
-
ResearchGate. (n.d.). Fragment and parent ions observed in the mass spectrum of 1-Phenylethylamine. Retrieved from [Link])
-
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link])
-
Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. (Available at: [Link])
-
Al-Khalaf, A. A., Al-Masoudi, W. A., & Ferwan, K. A. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Sciences, 40(2), 437-464. (Available at: [Link])
-
ResearchGate. (n.d.). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link])
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 287-311. (Available at: [Link])
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. Retrieved from [Link])
-
Sadauskas, M., Vaitekūnas, J., Gasparavičiūtė, R., & Meškys, R. (2023). Metagenomic Type IV Aminotransferases Active toward (R)-Methylbenzylamine. International Journal of Molecular Sciences, 24(6), 5439. (Available at: [Link])
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Gsänger, S., Bialas, D., Finster, M., Stöbener, K., & Würthner, F. (2015). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. ChemistryOpen, 4(4), 488–503. (Available at: [Link])
-
ResearchGate. (n.d.). The 1H NMR spectra of a-phenylethylamine. Retrieved from [Link])
-
Lin, H. R., Chen, C. L., & Lin, C. H. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(10), 11556–11571. (Available at: [Link])
-
Gros, C., Fahy, J., Challal, S., Fest-Santini, C., & Arimondo, P. B. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(10), 15630–15651. (Available at: [Link])
-
Tsvetkova, B., & Tsvetkov, T. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 1-12. (Available at: [Link])
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NP-MRD. (n.d.). n-methyl-1-phenylethylamine 13C NMR Spectrum. Retrieved from [Link])
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Technical Monograph: 1-(4-Piperidin-1-yl-phenyl)ethylamine
Chemical Architecture & Physicochemical Profile[1][2]
The compound 1-(4-Piperidin-1-yl-phenyl)ethylamine represents a bifunctional "privileged scaffold" in medicinal chemistry. It combines a lipophilic, basic piperidine ring with a chiral
Structural Definition
Unlike its regioisomer 2-(4-piperidin-1-yl-phenyl)ethylamine (a phenethylamine derivative), the 1-ethyl nomenclature denotes an
| Property | Value / Description |
| IUPAC Name | 1-(4-(piperidin-1-yl)phenyl)ethan-1-amine |
| Molecular Formula | C |
| Molecular Weight | 204.32 g/mol |
| Chiral Center | C1 (Benzylic carbon) |
| pKa (Calc.) | N1 (Piperidine): ~10.1 (Basic) N2 (Primary Amine): ~9.0 |
| LogP (Calc.) | 2.1 – 2.4 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 2 Donors (NH |
Structural Alerts & Reactivity
-
Oxidation Sensitivity: The tertiary piperidine nitrogen is susceptible to N-oxide formation if exposed to strong oxidants (e.g., mCPBA).
-
Nucleophilicity: The primary benzylic amine is more nucleophilic than the steric tertiary amine, allowing for selective acylation or alkylation.
Synthetic Pathways & Process Chemistry
The synthesis of this scaffold requires a robust two-step protocol: Nucleophilic Aromatic Substitution (S
Step 1: Formation of the Piperidinyl Ketone
Reaction: S
-
Precursor: 4'-Fluoroacetophenone.
-
Reagent: Piperidine (3.0 eq), K
CO (2.0 eq). -
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Conditions: 100°C, 12–16 h.
Process Insight: The electron-withdrawing acetyl group at the para-position activates the fluorine for displacement. Without this group, Pd-catalyzed Buchwald-Hartwig amination would be required.
Step 2: Reductive Amination (The Critical Step)
Reaction: Conversion of 4'-(piperidin-1-yl)acetophenone to the target amine.
-
Reagents: Ammonium Acetate (NH
OAc), Sodium Cyanoborohydride (NaBH CN). -
Solvent: Methanol (MeOH).
-
Additives: Molecular Sieves (3Å) to scavenge water and drive imine formation.
Detailed Protocol (Self-Validating):
-
Imine Formation: Dissolve 4'-(piperidin-1-yl)acetophenone (1.0 eq) in MeOH (0.5 M). Add NH
OAc (10.0 eq). Stir at RT for 2 hours.-
Checkpoint: Monitor by TLC. The ketone spot should fade; a lower R
imine spot may appear (often unstable on silica).
-
-
Reduction: Cool to 0°C. Add NaBH
CN (1.5 eq) portion-wise.-
Safety: NaBH
CN generates HCN at low pH. Maintain pH > 6 or use a scrubber.
-
-
Workup: Quench with 1N NaOH (pH > 10). Extract with DCM.[1]
-
Purification: The product is a racemate. Purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH
).
-
Synthesis Workflow Diagram
Figure 1: Two-step synthetic route from commercial precursors to the target scaffold.
Stereochemistry & Chiral Resolution
Since the reductive amination yields a racemic mixture (50:50 R/S), obtaining the enantiopure form is critical for biological assays.
Classical Resolution (Diastereomeric Salt Formation)
-
Resolving Agent: L-(+)-Tartaric acid or N-Acetyl-L-leucine.
-
Solvent: Ethanol/Water (9:1).
-
Mechanism: The primary amine forms a salt with the acid. The (S)-amine salt often crystallizes differentially from the (R)-amine salt due to packing differences.
Chemo-Enzymatic Kinetic Resolution
For high enantiomeric excess (>99% ee), kinetic resolution using lipases is superior.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Ethyl acetate or Isopropyl acetate.
-
Process: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-amine untouched.
-
Separation: The resulting amide and free amine have vastly different polarities and are easily separated by chromatography.
Figure 2: Kinetic resolution strategy to isolate the enantiopure (S)-amine.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 4-piperidinyl-phenyl motif mimics the adenosine ring of ATP.
-
Mechanism: The piperidine nitrogen can form water-mediated hydrogen bonds or ionic interactions with Asp/Glu residues in the kinase active site.
-
Linker Role: The ethylamine tail serves as a vector to extend into the "sugar pocket" or solvent-exposed regions, allowing the attachment of solubilizing groups.
PROTAC Linkers
This scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs) .
-
Rigidity: The phenyl ring provides a semi-rigid spacer.
-
Flexibility: The piperidine ring adds a degree of conformational sampling.
-
Connection: The primary amine is readily coupled to E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads via amide coupling.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be observed.
| Technique | Expected Signal (Approximate) | Interpretation |
| 1H NMR (CDCl | Para-substituted benzene system (AA'BB'). | |
| Benzylic proton (chiral center). | ||
| Piperidine | ||
| Methyl doublet (part of ethyl group). | ||
| 13C NMR | ~150 ppm | Aromatic C-N (ipso). |
| ~50 ppm | Piperidine C- | |
| LC-MS | [M+H] | Protonated molecular ion. |
References
-
PubChem. "2-(4-Piperidin-1-yl-phenyl)-ethylamine Compound Summary."[2] National Library of Medicine. (Note: Record 217327 refers to the beta-isomer; structural data extrapolated for alpha-isomer based on isomeric properties).
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis: Recent Advances and Challenges for Industrial Applications." Advanced Synthesis & Catalysis.
-
Kantam, M. L., et al. (2012).[3] "Ruthenium-catalyzed reductive amination of acetophenone." Journal of Molecular Catalysis A: Chemical.
-
Gassama, A., et al. (2015).[4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie.
-
Sigma-Aldrich. "2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride Product Sheet." (Reference for handling piperidinyl-phenyl scaffolds).
Sources
"1-(4-Piperidin-1-yl-phenyl)-ethylamine" synthesis pathway
This technical guide details the synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine , a structural motif relevant to kinase inhibitor development and GPCR ligand research.
Disclaimer: This document is for educational and research purposes only. The target compound and its precursors (specifically piperidine) may be subject to regulatory controls (e.g., DEA List I Chemical in the US, drug precursor regulations in the EU). Ensure full compliance with all local laws and institutional safety protocols before proceeding.
Retrosynthetic Analysis & Strategy
The target molecule features a chiral ethylamine side chain attached to a piperidinyl-substituted phenyl ring. The most robust synthetic strategy employs a convergent approach:
-
Core Assembly: Construction of the C–N bond between the phenyl ring and the piperidine moiety via Nucleophilic Aromatic Substitution (
). -
Functional Group Transformation: Conversion of the acetyl group to a primary amine via Reductive Amination.
Pathway Visualization:
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available 4-fluoroacetophenone.
Step 1: Synthesis of 4-(Piperidin-1-yl)acetophenone
This step utilizes the electron-withdrawing nature of the acetyl group to facilitate nucleophilic attack by piperidine at the para-position, displacing the fluoride ion.
Reaction Scheme:
Materials & Reagents
| Reagent | Equiv.[1] | Role | CAS No. |
| 4-Fluoroacetophenone | 1.0 | Substrate | 403-42-9 |
| Piperidine | 1.5 | Nucleophile | 110-89-4 |
| Potassium Carbonate | 2.0 | Base | 584-08-7 |
| DMSO | Solvent | Polar Aprotic Medium | 67-68-5 |
Experimental Protocol
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Fluoroacetophenone (13.8 g, 100 mmol) and DMSO (50 mL).
-
Addition: Add Potassium Carbonate (27.6 g, 200 mmol) followed by Piperidine (12.8 g, 14.8 mL, 150 mmol).
-
Reaction: Heat the mixture to 95–100°C with vigorous stirring. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The reaction typically reaches completion within 4–6 hours .
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into Ice Water (300 mL) with stirring. The product should precipitate as a solid.
-
Filter the solid and wash copiously with water to remove DMSO and excess base.
-
-
Purification: Recrystallize the crude solid from Hexane/Ethanol (9:1) or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Yield: Expected 85–92%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Validation Data (Expected):
-
1H NMR (CDCl3, 400 MHz):
7.85 (d, 2H, Ar-H ortho to C=O), 6.88 (d, 2H, Ar-H ortho to N), 3.35 (m, 4H, Piperidine N-CH2), 2.50 (s, 3H, Acetyl CH3), 1.65 (m, 6H, Piperidine C-CH2).
Step 2: Reductive Amination to Target
The ketone intermediate is converted to the primary amine using sodium cyanoborohydride. This method is preferred for its mild conditions and high chemoselectivity.
Reaction Scheme:
Materials & Reagents
| Reagent | Equiv.[1] | Role |
| 4-(Piperidin-1-yl)acetophenone | 1.0 | Substrate |
| Ammonium Acetate | 10.0 | Amine Source |
| Sodium Cyanoborohydride | 1.5 | Reducing Agent |
| Methanol | Solvent | Solvent |
Experimental Protocol
-
Imine Formation: In a dry flask, dissolve 4-(Piperidin-1-yl)acetophenone (2.03 g, 10 mmol) in Methanol (30 mL). Add Ammonium Acetate (7.7 g, 100 mmol) in one portion.
-
Reduction: Add Sodium Cyanoborohydride (NaBH3CN, 0.94 g, 15 mmol).
-
Critical: Perform this step in a fume hood. NaBH3CN is toxic and can generate HCN if acidified.
-
-
Reaction: Stir at room temperature for 24–48 hours . Monitor by TLC or LC-MS.
-
Quench & Workup:
-
Carefully acidify to pH < 2 with concentrated HCl (to decompose excess borohydride and hydrolyze boron complexes). Caution: Gas evolution.
-
Extract the aqueous layer with Ethyl Acetate (2x) to remove unreacted ketone (discard organic layer).
-
Basify the aqueous layer to pH > 12 using 50% NaOH solution.
-
Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.
-
-
Purification: The crude oil is often sufficiently pure. If necessary, purify via column chromatography (DCM/MeOH/NH4OH 90:9:1) or convert to the hydrochloride salt for crystallization.
Analytical Characterization
Confirm the identity of 1-(4-Piperidin-1-yl-phenyl)-ethylamine using the following parameters:
| Technique | Characteristic Signal | Interpretation |
| 1H NMR | Doublet indicates the methyl group of the ethylamine chain. | |
| 1H NMR | Quartet indicates the methine proton at the chiral center. | |
| 1H NMR | Piperidine protons adjacent to Nitrogen. | |
| 13C NMR | ~138 ppm, ~151 ppm | Aromatic quaternary carbons (ipso to alkyl and ipso to N). |
| Mass Spec | [M+H]+ = 205.17 | Consistent with formula C13H20N2. |
Safety & Industrial Considerations
Piperidine Handling: Piperidine is a DEA List I Chemical (US) and a controlled precursor in many jurisdictions due to its use in the illicit manufacture of PCP and Fentanyl.
-
Storage: Store in a flammables cabinet, segregated from oxidizers.
-
Documentation: Maintain strict inventory logs as required by local regulations (e.g., 21 CFR 1310 in the US).
Process Safety:
-
Sodium Cyanoborohydride: Highly toxic. Contact with acid liberates Hydrogen Cyanide (HCN). Always keep a bleach (hypochlorite) bath nearby to neutralize spills and glassware.
-
Exotherms: The
reaction in DMSO can run away if heated too rapidly. Use a temperature controller.
References
-
Nucleophilic Arom
) of 4-Fluoroacetophenone:-
Protocol adapted from: "Synthesis of p-(4-Propyl-1-piperazinyl)acetophenone." PrepChem. Available at: [Link]
-
-
General Reductive Amination Methodology
-
"Reductive Amination: A Practical Guide." Master Organic Chemistry. Available at: [Link]
-
-
Target Molecule Identification
-
PubChem Compound Summary for 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Isomer Reference). National Center for Biotechnology Information. Available at: [Link]
-
-
Precursor Safety (Piperidine)
-
"List of Regulated Chemicals - Piperidine." U.S. Department of Justice, DEA. Available at: [Link]
-
Sources
Unlocking the Potential of 1-(4-Piperidin-1-yl-phenyl)-ethylamine: A Technical Guide for Novel Drug Discovery
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, recognized for its prevalence in over twenty classes of drugs and a vast array of natural alkaloids.[1] Its synthetic versatility and ability to confer favorable pharmacokinetic properties have established it as a "privileged scaffold" in drug design. From potent analgesics to innovative anticancer agents and cognition enhancers, the piperidine moiety consistently appears in molecules demonstrating significant biological activity.[2][3][4]
This guide focuses on the untapped potential of a specific, yet under-explored, derivative: 1-(4-Piperidin-1-yl-phenyl)-ethylamine . By examining the structure-activity relationships of related phenylpiperidine and 4-aminopiperidine analogs, we can logically infer and systematically investigate a spectrum of promising research applications for this compound.[2][5] This document serves as a comprehensive resource for researchers, outlining a strategic approach to unlock its therapeutic promise, from initial synthesis to robust preclinical evaluation.
Section 1: Synthesis and Characterization
A reliable and efficient synthesis is the first critical step in exploring the potential of a novel compound. Based on established methodologies for similar structures, such as intermediates for fentanyl and other 4-aminopiperidine derivatives, a plausible and robust synthetic route for 1-(4-Piperidin-1-yl-phenyl)-ethylamine is proposed.[6][7][8]
Proposed Synthetic Pathway: Reductive Amination
A highly effective and common method for synthesizing amines is reductive amination. This approach offers a direct and high-yielding route to the target compound.
Caption: Proposed reductive amination pathway for the synthesis of the target compound.
Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-Piperidin-1-yl-phenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an excess of an ammonia source, like ammonium acetate (e.g., 10 equivalents), to the solution.
-
Reducing Agent: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5-2 equivalents), portion-wise to the stirring solution. The choice of a milder reducing agent is crucial as it selectively reduces the in-situ formed imine without affecting the ketone starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification:
-
Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl).
-
Wash the aqueous layer with an organic solvent like diethyl ether to remove unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Hypothesized Research Applications & Biological Rationale
The structural motifs within 1-(4-Piperidin-1-yl-phenyl)-ethylamine—a phenylpiperidine core and an ethylamine side chain—are present in numerous bioactive compounds. This allows us to formulate well-grounded hypotheses for its potential therapeutic applications.
Central Nervous System (CNS) Disorders
The phenylpiperidine scaffold is a classic pharmacophore for CNS-acting agents, most notably the potent opioid analgesic fentanyl and its analogs.[3][5] Furthermore, 4-aminopiperidine derivatives have been identified as a new class of potent cognition-enhancing drugs.[2]
-
Rationale & Potential Targets:
-
Opioid Receptors: The core structure shares similarities with fentanyl precursors like 4-anilino-N-phenethylpiperidine (ANPP), suggesting a potential, albeit likely modulated, affinity for opioid receptors.[9]
-
Sigma Receptors (σR): Many piperidine derivatives exhibit high affinity for sigma receptors (σ₁R and σ₂R), which are implicated in various CNS functions and disorders.[10][11][12] The σ₁R, in particular, is a target for novel analgesics and treatments for neuropsychiatric conditions.[10]
-
Cognition Enhancement: The 4-aminopiperidine substructure is linked to nootropic activity, potentially through modulation of cholinergic or glutamatergic systems.[2]
-
Oncology
Piperidine and its derivatives have demonstrated significant anticancer properties through diverse mechanisms.[4] These include inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[4]
-
Rationale & Potential Targets:
-
Apoptosis Induction: Structurally related compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like BCL-2 and BAX.[4]
-
Signaling Pathway Inhibition: Piperine, a related alkaloid, can inhibit pathways crucial for cancer progression, such as the Wnt/β-catenin and STAT3 signaling pathways.[4]
-
Immune Checkpoint Modulation: Phenylpiperidine derivatives are being investigated as inhibitors of QPCT and QPCTL, enzymes involved in the maturation of CD47, a "don't eat me" signal overexpressed on cancer cells.[13][14] Inhibition of this pathway can enhance phagocytosis of tumor cells by the immune system.[14]
-
Caption: Hypothesized mechanism of action via inhibition of the CD47-SIRPα axis.
Antimicrobial and Antifungal Applications
The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungal agents.[15] These compounds often act by disrupting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15]
-
Rationale & Potential Targets:
Section 3: A Strategic Framework for Preclinical Evaluation
A systematic and tiered approach to screening is essential to efficiently evaluate the therapeutic potential of 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
Caption: A tiered workflow for the preclinical evaluation of the target compound.
Detailed Experimental Protocols
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cells (e.g., from the NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Piperidin-1-yl-phenyl)-ethylamine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[20][21][22][23]
-
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound.
-
Protocol: Broth Microdilution Method
-
Preparation: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[24]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25][26]
-
MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[26]
-
-
Objective: To determine the binding affinity of the compound for key CNS targets like opioid and sigma receptors.
-
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Use commercially available cell membranes expressing the human receptor of interest (e.g., µ-opioid, σ₁).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for µ-opioid, -pentazocine for σ₁), and various concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
All quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison and decision-making.
Table 1: Sample Data Summary for Primary Screening
| Application Area | Assay | Test System | Endpoint | Result (e.g., IC₅₀, MIC, Ki) |
| Oncology | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM |
| MTT Assay | A549 (Lung Cancer) | IC₅₀ | 28.9 µM | |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | 32 µg/mL |
| Broth Microdilution | C. albicans | MIC | 16 µg/mL | |
| CNS | Receptor Binding | µ-Opioid Receptor | Ki | 850 nM |
| Receptor Binding | σ₁ Receptor | Ki | 75 nM |
Conclusion and Future Directions
The compound 1-(4-Piperidin-1-yl-phenyl)-ethylamine represents a novel chemical entity with significant, unexplored potential. The structural alerts within its molecular framework, supported by extensive literature on related piperidine derivatives, strongly suggest promising avenues of investigation in CNS disorders, oncology, and infectious diseases. The synthetic pathway proposed is robust and scalable, enabling the production of sufficient material for comprehensive screening.
The tiered experimental framework outlined in this guide provides a clear, logical, and efficient path forward. Positive results in the initial in vitro assays will trigger progression to more complex mechanistic studies and ultimately to in vivo models to establish efficacy and safety.[27][28] By adopting this systematic approach, research teams can effectively de-risk and advance the development of 1-(4-Piperidin-1-yl-phenyl)-ethylamine, potentially uncovering a novel therapeutic agent to address unmet medical needs.
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available from: [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available from: [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]
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4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available from: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available from: [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH. Available from: [Link]
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available from: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]
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How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. Available from: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available from: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
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Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
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The Evolving Landscape of 1-(4-Piperidin-1-yl-phenyl)-ethylamine Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The 1-(4-piperidin-1-yl-phenyl)-ethylamine core and its analogs represent such a scaffold, a testament to the power of synergistic pharmacophoric elements. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, structure-activity relationships (SAR), and pharmacological profiling of this promising class of compounds. Our exploration is grounded in the principles of scientific integrity, providing not just protocols, but the strategic rationale behind them.
Section 1: The Core Moiety - A Structural and Physicochemical Analysis
The foundational molecule, 1-(4-piperidin-1-yl-phenyl)-ethylamine, and its close isomer, 2-(4-piperidin-1-yl-phenyl)-ethylamine, present a compelling confluence of structural features. The lipophilic phenyl ring, the basic and conformationally restricted piperidine moiety, and the ionizable ethylamine side chain create a tripartite pharmacophore with significant therapeutic potential.
Physicochemical Properties of the Core Scaffold (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | PubChem |
| Molecular Weight | 204.31 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Note: Data for the 2-(4-piperidin-1-yl-phenyl)-ethylamine isomer is presented as a close analog due to the limited availability of experimental data for the 1-ethylamine isomer.
The strategic placement of the piperidine at the para position of the phenyl ring and the presence of a chiral center in the 1-ethylamine isomer offer multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Section 2: Synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine and Analogs: A Practical Approach
The synthesis of the target scaffold and its derivatives can be efficiently achieved through established synthetic organic chemistry methodologies. A common and logical approach involves the initial construction of the 4-(piperidin-1-yl)acetophenone precursor, followed by reductive amination to introduce the ethylamine side chain.
Synthesis of the Key Intermediate: 4'-(Piperidin-1-yl)acetophenone
A robust method for the synthesis of this key intermediate is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 4'-bromoacetophenone (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq) with a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).
-
Solvent and Atmosphere: Add anhydrous toluene or dioxane as the solvent and purge the flask with an inert gas (argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reductive Amination to Yield 1-(4-Piperidin-1-yl-phenyl)-ethylamine
The conversion of the ketone intermediate to the primary amine can be accomplished via several methods, with the Leuckart-Wallach reaction being a classic and effective choice.[2][3]
Experimental Protocol: Leuckart-Wallach Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-(piperidin-1-yl)acetophenone (1.0 eq) with a large excess of formamide or ammonium formate.[4]
-
Reaction Conditions: Heat the mixture to 160-185 °C for several hours.[5] The progress of the reaction can be monitored by TLC.
-
Hydrolysis: After the initial reaction, the intermediate formamide is hydrolyzed by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux.[6]
-
Work-up and Purification: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with water, dried, and concentrated. The final product can be purified by distillation under reduced pressure or by crystallization of a salt form (e.g., hydrochloride).
Caption: Synthetic workflow for 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
Section 3: Structure-Activity Relationships (SAR) - Decoding the Molecular Interactions
The therapeutic utility of this scaffold is underscored by the diverse biological activities exhibited by its derivatives. A systematic analysis of SAR provides invaluable insights for the rational design of next-generation compounds with enhanced potency and selectivity.
Modulation of Monoamine Transporters and Receptors
The phenethylamine backbone is a well-established pharmacophore for interacting with monoamine systems in the central nervous system.[7] Derivatives of the 1-(4-piperidin-1-yl-phenyl)-ethylamine core have shown affinity for dopamine and serotonin receptors.[8][9]
SAR Insights:
-
Substituents on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly modulate receptor affinity and selectivity. For instance, in related N-phenylpiperazine analogs, substitutions on the phenyl ring have led to compounds with high affinity and selectivity for the D3 dopamine receptor over the D2 subtype.[10]
-
Modifications of the Ethylamine Side Chain: N-alkylation or N-acylation of the ethylamine can influence receptor binding and functional activity. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, N-methylation of the benzamide dramatically enhanced acetylcholinesterase inhibitory activity.[11]
-
Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can impact both potency and pharmacokinetic properties.
Quantitative SAR Data for Related Piperidine Derivatives
| Compound/Derivative Class | Target | Activity (IC₅₀/Kᵢ/EC₅₀) | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | IC₅₀ = 0.56 nM | [11] |
| N-(piperidin-4-yl)benzamide derivatives (10b, 10j) | HepG2 cell proliferation | IC₅₀ = 0.12 µM, 0.13 µM | [12] |
| 1-(4-aminophenylacetyl)piperidine derivative (V15) | Farnesoid X receptor (FXR) | EC₅₀ = 0.67 nM | [13] |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines (6a-f) | Dopamine D3 Receptor | Kᵢ = 1.4–43 nM | [10] |
| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs (7a-f) | Dopamine D3 Receptor | Kᵢ = 2.5–31 nM | [10] |
Targeting Other Therapeutically Relevant Proteins
The versatility of the scaffold extends beyond CNS targets. Derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP4) for the treatment of type 2 diabetes and as modulators of the NLRP3 inflammasome.[14][15]
SAR Insights for DPP4 Inhibition:
-
Constraining the phenethylamine moiety within a piperidinone or piperidine ring has been a successful strategy in developing potent and selective DPP4 inhibitors.[15]
Section 4: Pharmacological Characterization - From Bench to Preclinical Models
A thorough pharmacological evaluation is critical to understanding the therapeutic potential and liability profile of novel derivatives. This involves a tiered approach, from in vitro target engagement to in vivo efficacy and safety assessment.
In Vitro Pharmacological Profiling Workflow
A standard workflow for the in vitro characterization of compounds targeting CNS receptors is outlined below.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with human dopamine D2 receptors).
-
Assay Conditions: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Incubation and Termination: Incubate at an appropriate temperature for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters.
-
Detection and Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
Caption: In vitro pharmacological profiling workflow.
Mechanism of Action: Elucidating Signaling Pathways
Phenethylamine derivatives often exert their effects by modulating intracellular signaling cascades downstream of their primary targets. For instance, compounds acting on G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors can influence cyclic AMP (cAMP) levels or intracellular calcium mobilization.
Caption: Generalized GPCR signaling pathway.
Section 5: Future Directions and Concluding Remarks
The 1-(4-piperidin-1-yl-phenyl)-ethylamine scaffold and its analogs continue to be a fertile ground for drug discovery. Future research should focus on:
-
Exploring Novel Therapeutic Areas: The demonstrated activity against a range of targets suggests that these compounds could be explored for new indications.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography can guide the design of more potent and selective analogs.
-
Pharmacokinetic Optimization: A key challenge in drug development is achieving a desirable pharmacokinetic profile. Further modifications to the core structure can improve properties such as metabolic stability and oral bioavailability.
References
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SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
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PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
Hebei University of Technology. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]
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American Elements. 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one. [Link]
- Google Patents. Method for the synthesis of substituted formylamines and substituted amines.
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
- Google Patents. The preparation method of N-phenethyl-4-anilinopiperidine.
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PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
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PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
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PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine. [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]
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ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Link]
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ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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Scribd. Leuckart Reaction. [Link]
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PubMed. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]
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Wikipedia. Phenethylamine. [Link]
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ResearchGate. Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. [Link]
-
PubMed. synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. [Link]
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Semantic Scholar. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
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ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. [Link]
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PubMed Central. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. [Link]
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PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]
- Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.
-
ResearchGate. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Semantic Scholar. Natural Product-Inspired Dopamine Receptor Ligands. [Link]
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Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
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Semantic Scholar. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. [Link]
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PubMed Central. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. [Link]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Guide: Safety & Handling of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
[1]
CAS Registry Number: 869943-44-2
Chemical Class: Substituted Phenethylamine / Aryl Piperidine
Synonyms: 4-(Piperidin-1-yl)-
Executive Safety Summary & Toxicological Context
Warning: This compound possesses a dual-hazard profile combining chemical corrosivity (characteristic of primary amines and piperidines) with pharmacological potency (characteristic of the amphetamine-like backbone).[1]
Structural Deconstruction & Hazard Prediction
To understand the safety profile without extensive specific toxicological data, we apply a Read-Across approach based on its two primary pharmacophores:[1]
-
The Piperidine Moiety (Position 4):
-
The
-Methyl-Phenethylamine Backbone (Position 1):-
Biological Hazard:[2] This substructure is the scaffold of amphetamine.[1] The addition of the bulky piperidine group at the para-position modulates activity but suggests potential CNS activity (sympathomimetic effects) or Serotonergic activity .[1]
-
Handling Implication: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until IC50/LD50 data proves otherwise.[1]
-
Quantitative Hazard Data (Predicted)
| Property | Value / Classification | Source/Rationale |
| Physical State | Solid (Low melting point) or Oil | Molecular Weight: ~204.3 g/mol |
| Basicity ( | ~10.5 (Piperidine N), ~9.8 (Amine N) | Est. from Piperidine/Amphetamine |
| Skin Corrosion | Category 1B (Causes severe burns) | Primary amine + Basic N |
| Acute Toxicity | Category 3 or 4 (Oral) | Analogous to phenethylamines |
| Target Organs | CNS, Respiratory Tract, Eyes | Structure-Activity Relationship (SAR) |
Operational Handling Protocols
Engineering Controls & Containment
Due to the potential for CNS activity and corrosivity, standard fume hoods are insufficient if the compound is in dry powder form (dust generation).[1]
-
Primary Containment: Class II Biological Safety Cabinet (BSC) or Powder Containment Balance Enclosure.
-
Airflow Velocity: Minimum 0.5 m/s (100 fpm) face velocity.
-
Filtration: HEPA (H14) filtration required for exhaust to prevent environmental release of bioactive dust.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) for liquid handling; P100/P3 respirator for solid handling outside an enclosure.[1]
-
Dermal: Double-gloving strategy.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient due to the corrosive nature of the amine vapor.[1]
Solubilization & Stability[1]
-
Solubility: Highly soluble in organic solvents (DCM, Methanol, DMSO). Moderately soluble in water (alkaline pH).[1]
-
Salt Formation: The free base is prone to oxidation (turning yellow/brown).[1] It is strongly recommended to convert the free base to a hydrochloride (HCl) or fumarate salt for long-term storage.[1]
-
Protocol: Dissolve free base in diethyl ether; add 1M HCl in ether dropwise; filter the precipitate.[1]
-
Emergency Response & First Aid
Exposure Response Workflow
This compound reacts with mucosal membranes.[1] Speed is critical to prevent permanent eye damage or systemic absorption.[1]
Figure 1: Immediate response decision tree for amine exposure.[1]
Medical Management Notes[1][6][7]
-
Mechanism: The compound is a cationic amphiphile.[1] It may induce phospholipidosis in chronic exposure, but acute risks are chemical burn and adrenergic storm.[1]
-
Contraindication: Do NOT use acidic neutralizing agents (vinegar) on skin/eyes; the exothermic reaction will worsen the burn.[1]
-
Antidote: No specific antidote.[1][4] Treat sympathomimetic symptoms (tachycardia, agitation) with benzodiazepines.
Synthesis & Waste Management[1]
Neutralization of Spills
Spills of the free base should not be wiped up directly with paper towels (risk of fire/fumes).[1]
-
Cover: Apply a spill pillow or an inert absorbent (Vermiculite/Sand).[1]
-
Neutralize: Treat the absorbed material with a dilute solution of Sodium Bisulfate (
) or weak Citric Acid to form a non-volatile salt.[1] -
Disposal: Collect in a container marked "Hazardous Waste: Toxic/Corrosive Organic Basic."[1]
Handling Workflow Diagram
Figure 2: Step-by-step operational workflow for handling the compound in a research setting.[1]
References
-
PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Structural Analog Safety Data). National Library of Medicine.[1] [Link]
-
Fisher Scientific. Safety Data Sheet: N-Phenylethylenediamine (Corrosive Amine Handling). [Link][1]
-
UNODC. Guidelines for the safe handling of synthetic opioids and amines for law enforcement and customs officers. [Link]
Spectroscopic Characterization of 1-(4-Piperidin-1-yl-phenyl)-ethylamine: A Technical Guide
Introduction
1-(4-Piperidin-1-yl-phenyl)-ethylamine is a disubstituted aromatic amine with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization. This approach is designed to guide researchers in the identification and verification of 1-(4-Piperidin-1-yl-phenyl)-ethylamine in a laboratory setting. The molecular formula for this compound is C₁₃H₂₀N₂ with a molecular weight of 204.31 g/mol [1].
Molecular Structure
To facilitate the interpretation of spectroscopic data, the structure of 1-(4-Piperidin-1-yl-phenyl)-ethylamine is presented below, with atoms numbered for NMR assignment purposes.
Caption: Predicted major fragmentation pathways for 1-(4-Piperidin-1-yl-phenyl)-ethylamine in mass spectrometry.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.
-
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and complementary set of data for the unequivocal identification of 1-(4-Piperidin-1-yl-phenyl)-ethylamine. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, serves as a valuable reference for researchers working with this compound. Experimental verification of these predictions will confirm the structure and purity of synthesized 1-(4-Piperidin-1-yl-phenyl)-ethylamine, which is a critical step in any research and development endeavor.
References
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. Available at: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]
-
2-(4-Piperidin-1-yl-phenyl)-ethylamine - PubChem. Available at: [Link]
-
N-Phenyl-4-piperidinamine - NIST WebBook. Available at: [Link]
-
Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC - NIH. Available at: [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES OF N-(2,4-DINITRO-PHENYL)-N'-(2,3,5,6-TETRAPHENYLPIPERIDIN- 4-YLIDINE)-HYDRAZINE - ResearchGate. Available at: [Link]
-
Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl - The Royal Society of Chemistry. Available at: [Link]
-
The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a) - ResearchGate. Available at: [Link]
-
(PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Available at: [Link]
-
Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC - NIH. Available at: [Link]
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - NIH. Available at: [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available at: [Link]
-
Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide - ResearchGate. Available at: [Link]
-
Thioamide N–C(S) Activation - The Royal Society of Chemistry. Available at: [Link]
-
a) Comparison of IR spectra of phenylacetylene (1), phenyl azide (2)... - ResearchGate. Available at: [Link]
-
1-Phenylpiperidine | C11H15N | CID 20038 - PubChem - NIH. Available at: [Link]
Sources
Methodological & Application
Application Note AN-782: Purification and Resolution of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
Introduction & Molecule Profile[1][2][3]
1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: Generic/Analogous) is a critical diamine intermediate often utilized in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and GPCR ligands. Its structure features a chiral primary amine on an ethyl side chain and a tertiary aromatic amine (piperidine ring) attached to the phenyl core.
This dual-amine character presents specific purification challenges. The molecule exhibits two distinct pKa values, creating a unique window for pH-controlled extraction and salt selection. Furthermore, as a chiral intermediate, enantiomeric purity is often a strict critical quality attribute (CQA).
Physicochemical Profile
| Property | Value (Approx.) | Implication for Purification |
| pKa 1 (Aliphatic Amine) | 9.6 – 9.8 | Highly basic; requires pH > 11 for full extraction into organic phase. |
| pKa 2 (Aniline Nitrogen) | 4.8 – 5.2 | Weakly basic; remains neutral in weak acid/neutral buffers. |
| LogP | ~2.1 | Moderately lipophilic; soluble in DCM, MTBE, and Toluene when neutral. |
| Solubility (Free Base) | High: MeOH, DCMLow: Water, Hexane | Good candidate for antisolvent crystallization. |
| Solubility (2HCl Salt) | High: WaterLow: Acetone, Et2O | Dihydrochloride salt is the preferred storage form. |
Core Purification Strategy: The "Dual-Switch" Protocol
Unlike simple amines, the purification of this compound relies on its amphoteric-like basicity . The following protocol utilizes a "Dual-Switch" Acid-Base extraction to remove both neutral organic impurities and weaker aniline byproducts.
Protocol A: pH-Controlled Differential Extraction
Target Impurities: Unreacted acetophenones, neutral precursors, and non-basic tars.
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
1N HCl and 5N NaOH
-
Brine (saturated NaCl)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 volumes relative to mass).
-
Acid Extraction (The Capture):
-
Add 1N HCl slowly with vigorous stirring until the aqueous layer pH reaches 2.0 – 2.5 .
-
Mechanism:[1][2][3][4] At pH 2, both the aliphatic amine (pKa ~9.7) and the aniline nitrogen (pKa ~5.0) are fully protonated (
and ). The molecule moves into the aqueous phase. -
Separate the layers. Keep the Aqueous Layer .
-
Discard the Organic Layer (contains non-basic impurities).
-
-
The "Soft" Wash (Optional for High Purity):
-
Wash the acidic aqueous layer with a small volume of fresh DCM. This removes trapped neutrals.
-
-
Base Release (The Switch):
-
Final Extraction:
-
Extract the cloudy aqueous mixture with MTBE (3 x 5 volumes). MTBE is preferred over DCM here to avoid extracting inorganic salts.
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Crystallization & Salt Formation[8]
For pharmaceutical applications, the free base is often unstable (prone to oxidation/carbamate formation). Conversion to a crystalline salt is the standard for long-term stability.
Protocol B: Formation of the Dihydrochloride Salt
Why 2HCl? The monohydrochloride is difficult to control stoichiometrically due to the second nitrogen. The dihydrochloride (2HCl) forms a stable, high-melting lattice.
-
Solvent System: Dissolve 10g of the purified free base in Absolute Ethanol (50 mL) .
-
Acid Addition:
-
Cool to 0°C.
-
Add 4M HCl in Dioxane or Concentrated aqueous HCl (2.5 equivalents).
-
Note: A slight excess (2.5 eq) ensures both nitrogens are protonated.
-
-
Crystallization:
-
Stir at 0°C for 1 hour. A white precipitate should form.
-
If no precipitate forms, add Diethyl Ether or Acetone dropwise as an antisolvent until turbidity persists.
-
-
Isolation: Filter under nitrogen (hygroscopic solid). Wash with cold acetone. Dry in a vacuum oven at 40°C.
Chiral Resolution Techniques
If the synthesis was not stereoselective (yielding a racemate), chiral resolution is required. The primary amine moiety is an excellent "handle" for classical resolution using chiral acids.
Protocol C: Classical Resolution with Tartaric Acid
Objective: Isolate the (S)- or (R)-enantiomer.
Screening Logic: The primary amine forms salts readily with carboxylic acids. L-(+)-Tartaric acid or (S)-(+)-Mandelic acid are the standard resolving agents for 1-phenylethylamine derivatives.
Procedure:
-
Stoichiometry: Mix 1.0 equivalent of Racemic Free Base with 0.5 to 1.0 equivalent of L-(+)-Tartaric Acid .
-
Solvent: Use Methanol/Water (9:1) or Isopropanol .
-
Tip: Isopropanol often yields tighter crystals but lower recovery. Methanol/Water improves yield but requires slower cooling.
-
-
Reflux & Cool:
-
Heat to reflux until clear.
-
Cool slowly (10°C/hour) to room temperature.
-
Allow to stand for 12 hours.
-
-
Harvest & Recrystallize:
-
Filter the crystals (Diastereomeric Salt A).[4]
-
Crucial Step: The first crop usually has ~80% ee. Recrystallize this salt once more in the same solvent to achieve >99% ee.
-
-
Free Basing: Liberate the chiral amine using the "Base Release" steps from Protocol A.
Visualization: Purification & Resolution Workflow
Figure 1: Integrated workflow for the chemical purification and optional chiral resolution of the target diamine.
Analytical Quality Control
To validate the protocols above, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18, 0.1% TFA) | > 98.5% Area | Monitor for "aniline-only" impurities (missing ethylamine tail). |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee | Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |
| Salt Stoichiometry | AgNO3 Titration or elemental analysis | 1.9 – 2.1 eq Cl- | Confirms Dihydrochloride formation. |
| Residual Solvent | HS-GC | < 5000 ppm (EtOH) | Critical for biological assays. |
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride Product Sheet. Available at: (Validates salt stability and handling).
-
Onyx Scientific. Chiral Resolution Screening: Solid State Methodologies. Available at: (Source for Tartaric/Mandelic acid resolution protocols).
-
PubChem. 4-(Piperidin-4-yl)aniline Compound Summary. National Library of Medicine. Available at: (Physicochemical data grounding).
-
ResearchGate. Improved Procedure for the Preparation of Piperidone Derivatives. Available at: (Background on piperidine ring stability).
Sources
Application Notes & Protocols for the Analytical Characterization of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
Introduction
1-(4-Piperidin-1-yl-phenyl)-ethylamine, also known by its IUPAC name 2-(4-piperidin-1-ylphenyl)ethanamine, is a chiral primary amine with a molecular structure incorporating a phenyl, piperidine, and ethylamine moiety. Its versatile structure makes it a valuable building block in medicinal chemistry and drug development. The presence of a stereocenter, along with basic nitrogen atoms, necessitates a multi-faceted analytical approach to ensure identity, purity, quantity, and stereochemical integrity.
This guide provides a comprehensive overview of the essential analytical methods for the complete characterization of this compound. We will delve into the causality behind method selection and provide detailed, field-proven protocols for researchers, quality control analysts, and drug development professionals. The methods described are designed to be self-validating, ensuring robust and reliable results.
| Property | Value | Source |
| IUPAC Name | 2-(4-piperidin-1-ylphenyl)ethanamine | [1] |
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Structure | A chiral primary amine containing a piperidine-substituted phenyl ring. | [1] |
The following diagram outlines the comprehensive analytical workflow for the characterization of this compound, integrating chromatographic and spectroscopic techniques.
Sources
Application Note: Functional Profiling of 1-(4-Piperidin-1-yl-phenyl)-ethylamine (1-PPEA) in GPCR Signaling
Introduction & Biological Rationale[1][2][3]
The compound 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: 869943-44-2), herein referred to as 1-PPEA , represents a "privileged structure" in medicinal chemistry. It features a p-piperidinoaniline core linked to an ethylamine tail. This structural motif is highly significant in the design of G-Protein Coupled Receptor (GPCR) modulators.
Mechanistic Relevance
Literature and structural activity relationship (SAR) analysis identify this scaffold as a critical precursor or fragment for:
-
-Adrenergic Receptor (
-AR) Agonists: The p-piperidino-phenyl group is a key pharmacophore for high-affinity -AR agonists used in metabolic regulation (lipolysis and thermogenesis) [1]. -
Sigma-1 Receptor Ligands: The piperidine nitrogen combined with a phenyl spacer frequently targets the Sigma-1 chaperone protein, relevant in neuroprotection [2].
-
Trace Amine-Associated Receptors (TAAR1): The ethylamine tail mimics endogenous trace amines, suggesting potential affinity for TAAR1 [3].
Scope of this Protocol:
This guide details a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay . This is the industry standard for characterizing 1-PPEA activity against Gs-coupled GPCRs (specifically
Experimental Logic & Pathway Visualization
The Signaling Cascade
We hypothesize that 1-PPEA acts as a ligand for Gs-coupled receptors. Upon binding, the receptor undergoes a conformational change, activating Adenylyl Cyclase (AC) via the G
The assay utilizes a competitive immunoassay principle: Native cAMP produced by the cell competes with d2-labeled exogenous cAMP for binding to a Cryptate-labeled anti-cAMP antibody.
-
High Agonist Activity
High cellular cAMP Low FRET signal. -
Low Agonist Activity
Low cellular cAMP High FRET signal.
Figure 1: Gs-Coupled GPCR Signaling Pathway utilized for 1-PPEA characterization.
Materials & Reagent Preparation
Compound Handling (1-PPEA)
1-PPEA is a primary amine.[1] It is prone to oxidation and carbamate formation if left exposed to air/CO2.
-
Stock Solution: Dissolve 10 mg of 1-PPEA in 100% DMSO to achieve a 100 mM stock.
-
Acidification Note: If solubility is poor in neutral DMSO, add 1 equivalent of HCl. The piperidine nitrogen and the ethylamine nitrogen make this compound basic (pKa ~9-10).
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Cell Line
-
Target: CHO-K1 cells stably overexpressing human
-AR (or target of choice). -
Control: Parental CHO-K1 cells (to rule out off-target amine effects).
Assay Buffer (stimulation Buffer)
-
HBSS (1X)
-
20 mM HEPES (pH 7.4)
-
0.5 mM IBMX (Isobutylmethylxanthine) – Critical: Inhibits phosphodiesterases (PDE) to prevent cAMP breakdown.
-
0.1% BSA (Stabilizer)
Step-by-Step Protocol: HTRF cAMP Accumulation
Workflow Diagram
Figure 2: High-Throughput Screening Workflow for 1-PPEA.
Detailed Methodology
Step 1: Compound Dilution (The "Fragment" Approach)
Since 1-PPEA is a fragment/scaffold, it likely has lower affinity than optimized drugs. You must test high concentrations.
-
Prepare a 2X working concentration series in Stimulation Buffer.
-
Top concentration: 200 µM (Final assay conc: 100 µM).
-
Dilution factor: 1:3 (8 points).
-
Reference Agonist: Include Isoproterenol (non-selective
agonist) or CL-316,243 (selective agonist) as a positive control.
Step 2: Cell Preparation
-
Harvest CHO-h
cells using cell dissociation buffer (avoid Trypsin if possible, or neutralize quickly). -
Centrifuge at 1200 rpm for 5 min.
-
Resuspend pellets in Stimulation Buffer (containing IBMX).
-
Count cells and adjust density to 4 x 10^5 cells/mL .
Step 3: Assay Execution (384-well White Low-Volume Plate)
-
Dispense Compound: Add 5 µL of the 2X 1-PPEA dilutions to the plate.
-
Dispense Cells: Add 5 µL of the cell suspension (2,000 cells/well) to the compound.
-
Incubation: Seal plate and incubate for 30 minutes at Room Temperature .
-
Note: 30 mins is sufficient for GPCR activation. Longer times may induce receptor desensitization.
-
Step 4: Detection (Lysis)
-
Prepare detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) in Lysis Buffer supplied by the kit manufacturer (e.g., Cisbio/Revvity).
-
Add 5 µL of cAMP-d2 to all wells.
-
Add 5 µL of Anti-cAMP-Cryptate to all wells.
-
Incubate: 1 hour at Room Temperature in the dark.
Step 5: Data Acquisition
Read on an HTRF-certified reader (e.g., PerkinElmer EnVision, Tecan Spark).
-
Channel 1: 665 nm (FRET signal).
-
Channel 2: 620 nm (Donor reference).
Data Analysis & Interpretation
Calculation
Calculate the HTRF Ratio for each well:
Normalization
Convert Ratios to "Delta F %" or interpolate cAMP concentrations using a cAMP standard curve run in parallel.
Expected Results Table
Comparing 1-PPEA to a standard full agonist.
| Parameter | Reference Agonist (Isoproterenol) | 1-PPEA (Fragment) | Interpretation |
| Emax | 100% | 40% - 80% | 1-PPEA may act as a Partial Agonist due to its smaller size. |
| EC50 | ~ 1 - 10 nM | 1 - 50 µM | Fragments typically show micromolar potency. |
| Hill Slope | 1.0 | ~1.0 | Standard binding stoichiometry. |
Critical Troubleshooting:
-
Hook Effect: If the signal drops at very high concentrations (>100 µM) of 1-PPEA, it may be due to cytotoxicity or non-specific fluorescence quenching by the amine, not receptor desensitization. Run an MTT assay to confirm cell viability at 100 µM.
References
-
Barlow, B. M., et al. (2001). "(4-Piperidin-1-yl)phenyl amides: potent and selective human beta(3) agonists."[2] Journal of Medicinal Chemistry. This paper establishes the piperidinyl-phenyl core as a primary scaffold for Beta-3 agonism.
-
Karad, S., et al. (2025).[3] "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone... for imaging tumors expressing sigma-1 receptors."[3] RSC Advances. Demonstrates the affinity of piperidine/piperazine-phenyl derivatives for Sigma-1 receptors.[3]
-
Pei, Y., et al. (2022).[1] "Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist..." Journal of Medicinal Chemistry. Highlights the ethylamine/piperidine structural overlap with TAAR1 agonists.
-
Key Organics. "Fragment Library Data Sheet: 1-(4-Piperidin-1-yl-phenyl)-ethylamine." Key Organics Fragments. Confirmation of the compound as a commercial screening fragment.
Sources
- 1. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-Piperidin-1-yl)phenyl amides: potent and selective human beta(3) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 r ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02999F [pubs.rsc.org]
"1-(4-Piperidin-1-yl-phenyl)-ethylamine" derivatization reactions
Executive Summary
This guide details the derivatization protocols for 1-(4-Piperidin-1-yl-phenyl)-ethylamine (hereafter referred to as PPEA ). PPEA is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore in GPCR antagonists (e.g., CCR5, H3 receptors) and kinase inhibitors. Its structure features a highly nucleophilic primary amine, a chiral benzylic center, and an electron-rich aromatic system driven by the para-piperidine substituent.
This application note provides three validated workflows:
-
Amide Library Synthesis: Optimized HATU-mediated coupling.
-
Reductive Alkylation: Controlled mono-alkylation preserving the basic piperidine moiety.
-
Chiral Resolution: Enantiomeric separation and analysis.
Chemical Profile & Reactivity Analysis
| Feature | Chemical Implication | Experimental Consequence |
| Primary Amine | High Nucleophilicity | Rapid reaction with electrophiles; requires controlled stoichiometry to prevent over-alkylation. |
| Piperidine Ring | Electron Donor (+M Effect) | Increases electron density of the phenyl ring. Risk: Susceptible to oxidation; reactions should be run under |
| Benzylic Chiral Center | Stereochemistry | Enantiomers may exhibit distinct biological activity. Racemization is a risk under harsh basic/acidic conditions. |
| Solubility | Lipophilic Basic | Good solubility in DCM, DMF, DMSO. Salt formation (HCl, TFA) drastically changes solubility profile. |
Reaction Landscape Visualization
The following diagram outlines the core derivatization pathways available for PPEA.
Figure 1: Core derivatization pathways for PPEA. The primary amine serves as the linchpin for diverse chemical modifications.
Protocol Module A: High-Throughput Amide Coupling
Objective: Synthesize a library of amides for Structure-Activity Relationship (SAR) studies. Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt due to faster kinetics and lower racemization rates, critical for the chiral benzylic center [1].
Materials
-
Substrate: PPEA (1.0 equiv)
-
Reagent: Diverse Carboxylic Acids (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Protocol
-
Preparation: Dissolve the Carboxylic Acid (0.1 mmol) in anhydrous DMF (1 mL) in a 4 mL vial.
-
Activation: Add HATU (0.11 mmol) and DIPEA (0.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.
-
Addition: Add PPEA (0.1 mmol) dissolved in DMF (0.5 mL) to the reaction vial.
-
Incubation: Shake or stir at RT for 2–4 hours.
-
Monitoring: Check conversion via LC-MS. Look for the
peak corresponding to Product Mass. -
Work-up (Library Scale):
-
Dilute with EtOAc (3 mL).
-
Wash with saturated
(2 x 1 mL) to remove unreacted acid and HATU byproducts. -
Wash with brine (1 mL).
-
Concentrate organic layer under vacuum.
-
-
Purification: If purity <90%, purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Critical Insight: The piperidine nitrogen is basic but sterically hindered and less nucleophilic than the primary ethylamine. Under these stoichiometric conditions, acylation occurs exclusively at the primary amine [2].
Protocol Module B: Reductive Amination (Mono-Alkylation)
Objective: Introduce alkyl groups without forming tertiary amines or amides.
Mechanism: Use of Sodium Triacetoxyborohydride (
Materials
-
Substrate: PPEA (1.0 equiv)
-
Reagent: Aldehyde (1.05 equiv)
-
Reductant:
(1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Protocol
-
Imine Formation: In a reaction vessel under
, mix PPEA (0.5 mmol) and the Aldehyde (0.525 mmol) in DCE (5 mL). -
Equilibration: Stir for 30 minutes at RT. Note: Use molecular sieves (4Å) if the aldehyde is sterically hindered to drive imine formation.
-
Reduction: Add
(0.75 mmol) in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous
(5 mL) and stir vigorously for 10 minutes. -
Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over
. -
Purification: Flash column chromatography (DCM/MeOH/
).
Troubleshooting: If the reaction is sluggish, add 1-2 drops of Acetic Acid to catalyze imine formation. Avoid
Protocol Module C: Chiral Resolution & Analysis
Objective: Determine enantiomeric purity or separate racemic PPEA. Mechanism: Diastereomeric salt formation using Tartaric Acid [4] or derivatization with Marfey’s Reagent (FDAA) for HPLC analysis [5].
Analytical Method (Marfey's Reagent)
-
Derivatization: Mix 50 µL of PPEA (50 mM in water) with 100 µL of 1% Marfey’s Reagent (in acetone) and 20 µL of 1M
. -
Incubation: Heat at 40°C for 1 hour.
-
Quench: Add 20 µL of 1M HCl.
-
Analysis: Inject onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA.
-
Detection: UV at 340 nm.
-
Result: Diastereomers (L-FDAA-R-PPEA and L-FDAA-S-PPEA) will elute at different retention times, allowing precise ee% calculation.
-
Workflow Visualization: Library Synthesis
Figure 2: Decision tree for high-throughput amide library generation using PPEA.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852. 1
-
BenchChem. (2025).[5][6] Application Notes and Protocols for the Derivatization of alpha-(4-Biphenylyl)benzylamine. BenchChem Application Library. 6
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. 7
-
Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Stereochemistry Protocols. 8
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide Synthesis [fishersci.dk]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-online.com [chemistry-online.com]
Troubleshooting & Optimization
"1-(4-Piperidin-1-yl-phenyl)-ethylamine" solubility issues and solutions
Topic: Solubility Optimization, Troubleshooting, and Handling Guide Document ID: TS-SOL-PIP-042 Last Updated: 2025-05-22[1]
Executive Summary & Chemical Profile[1][2]
1-(4-Piperidin-1-yl-phenyl)-ethylamine is a lipophilic building block often used in the synthesis of GPCR ligands and kinase inhibitors.[1] Its solubility behavior is dictated by the interplay between its hydrophobic core (phenyl-piperidine scaffold) and its ionizable primary amine tail.[1]
Understanding the specific form you possess (Free Base vs. Salt) is critical for successful dissolution.
Chemical Profile
| Feature | Description | Impact on Solubility |
| Core Structure | Phenyl ring substituted with a Piperidine | High Lipophilicity (Hydrophobic).[1] Causes "crashing out" in water if uncharged. |
| Functional Group | Primary Ethylamine ( | Basic ( |
| Secondary Group | Piperidine Nitrogen (Aniline-like) | Weakly Basic ( |
| Chirality | Chiral Center at C1 of ethyl chain | Enantiomers have identical solubility in achiral solvents, but solid-state packing (melting point) may differ.[1] |
The Solubility Matrix
Use this table to determine the correct solvent system for your specific experimental phase.
| Solvent System | Free Base Form (Oil/Solid) | HCl Salt Form (Solid) | Application Note |
| Water (Neutral pH) | ❌ Insoluble (<0.1 mg/mL) | ✅ Soluble (>10 mg/mL) | The salt dissociates; the base aggregates.[1] |
| PBS (pH 7.4) | ❌ Insoluble | ⚠️ Metastable | At >5mM, the salt may precipitate as the free base due to buffering. |
| DMSO | ✅ Soluble (>50 mM) | ⚠️ Variable | Salts often require heating (40°C) or trace water to dissolve in DMSO. |
| Ethanol/Methanol | ✅ Soluble | ✅ Soluble | Best for intermediate dilutions.[1] |
| DCM / Ethyl Acetate | ✅ Soluble | ❌ Insoluble | Used for extraction (workup). |
Troubleshooting Guide: Common Failure Modes
Issue A: "My compound turned into a sticky oil during extraction."
Diagnosis: This is the classic "Oiling Out" phenomenon. Mechanism: When you basify an aqueous solution of the amine salt (e.g., using NaOH) to extract it, the molecule loses its charge. Because the piperidinyl-phenyl group is highly lipophilic, the free base separates from the water not as a solid precipitate, but as a viscous oil that traps impurities. Solution:
-
Do not induce crystallization immediately. Extract the oil into Dichloromethane (DCM) .
-
Dry the organic layer with
. -
Evaporate the solvent. If it remains an oil, triturate (grind) with cold Pentane or Diethyl Ether to force crystallization.
Issue B: "The HCl salt won't dissolve in 100% DMSO."
Diagnosis: Ionic Lattice Lock. Mechanism: DMSO is a polar aprotic solvent. While it dissolves organic molecules well, it struggles to break the strong ionic crystal lattice of some hydrochloride salts without a proton donor. Solution:
-
Heat: Warm the tube to 37–45°C and vortex vigorously.
-
Acidify: Add 1-2% of 1M HCl (aqueous) to the DMSO.
-
Water Spike: Add 5% water to the DMSO (if your assay tolerates it). The water helps solvate the chloride ions.
Issue C: "Precipitation occurs when adding DMSO stock to Cell Media."
Diagnosis: The Solubility Cliff. Mechanism: You are diluting a 10mM stock (in DMSO) into media (pH 7.4). The DMSO concentration drops to <1%. The compound encounters a sudden shift in polarity and pH. If the concentration exceeds the aqueous solubility limit of the free base (which forms at pH 7.4), it crashes out. Solution:
-
Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Make an intermediate dilution in PBS or Media at 10x concentration, vortex, then add to cells.
-
Carrier Protein: Ensure the media contains Serum (FBS) or BSA. Albumin binds lipophilic amines and keeps them in suspension.
Visual Workflow: The Solubility Decision Tree
Use this logic flow to determine the correct handling procedure.
Figure 1: Decision tree for solvent selection and troubleshooting based on the chemical form of the amine.
Standardized Protocols
Protocol 1: Preparation of a 10 mM Stock Solution (Universal)
This protocol ensures stability for both biological assays and chemical reactions.
-
Weighing: Weigh 2.04 mg (Free Base) or ~2.40 mg (HCl Salt) of the substance.
-
Note: Adjust for the molecular weight of the specific salt form (Monohydrochloride vs Dihydrochloride).
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO .
-
Why DMSO? It prevents bacterial growth and hydrolysis during storage.
-
-
Dissolution: Vortex for 30 seconds.
-
Troubleshoot: If undissolved, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: The "pH-Switch" Purification (For Oiling Out)
Use this if your compound is impure or oily.[1]
-
Dissolve: Dissolve the crude oil in 1M HCl (Aqueous). The amine will protonate and dissolve; non-amine impurities may remain insoluble.
-
Wash: Wash the acidic aqueous layer with Ethyl Acetate. Discard the organic layer (removes neutral impurities).
-
Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will turn cloudy/milky.
-
-
Extract: Immediately extract with DCM (
). -
Dry & Concentrate: Dry combined DCM layers over
, filter, and evaporate. You should yield a cleaner free base.
Frequently Asked Questions (FAQs)
Q: Can I use the Free Base for animal studies (in vivo)? A: generally, No. The free base is too lipophilic and will likely precipitate in the peritoneal cavity or bloodstream, causing local toxicity or poor bioavailability. You must convert it to a water-soluble salt (HCl, Citrate, or Tartrate) or use a formulation vehicle like Tween-80/Saline or Cyclodextrin.[1]
Q: The compound has a chiral center. Does stereochemistry affect solubility?
A: In solution (isotropic media), enantiomers (
Q: I see a "haze" in my cell culture wells after 24 hours. A: This is likely "Ostwald Ripening." Micro-precipitates formed upon initial addition have grown into visible crystals.
-
Fix: Reduce the final concentration or switch to a "Reverse Addition" method: Add the compound to the media before adding the media to the cells, and filter-sterilize (0.22 µm) to remove any micro-aggregates before exposure.
References
-
Solubility of Amine Salts: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
DMSO Solubility Profiles: Balakrishnan, A., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening.
-
Lipophilic Amine Handling: BenchChem Technical Support. (2025).[3][4][5][6] Troubleshooting Precipitation in Cell Culture.
-
General Chemical Properties: PubChem Compound Summary for Piperidinyl-phenyl-ethylamines. [1]
Sources
- 1. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
[1]
CAS Registry Number: 869943-44-2 Molecular Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol [1][2]
Chemical Vulnerability Profile
From the Desk of the Senior Application Scientist
To successfully utilize 1-(4-Piperidin-1-yl-phenyl)-ethylamine , you must understand that its stability is compromised by three distinct competing mechanisms. This molecule is not merely "unstable"; it is chemically reactive toward the atmosphere due to its specific functional group arrangement.
The Three Points of Failure
-
Benzylic Oxidative Deamination (The "Ketone" Pathway): The amine group is attached to a benzylic carbon (the C1 position). The C-H bond at this position is significantly weakened by the adjacent aromatic ring. In the presence of atmospheric oxygen and light, this position undergoes radical autoxidation. The intermediate hydroperoxide decomposes, eliminating ammonia (
) to form the corresponding ketone: 1-(4-piperidin-1-yl-phenyl)ethanone .[1]-
Indicator: Distinct change in smell (loss of amine odor) and appearance of UV-active impurities.[1]
-
-
N-Oxidation (The "Piperidine" Pathway): The tertiary nitrogen within the piperidine ring is electron-rich.[1] Over time, especially in solution, dissolved oxygen can oxidize this nitrogen to form the N-oxide (M+16 peak in MS). This is often accelerated by trace peroxides found in uninhibited ethers (THF, Diethyl ether) or chlorinated solvents.[1]
-
Atmospheric Carbamylation (The "Crust" Pathway): As a primary aliphatic amine, the ethylamine tail is a potent nucleophile that reacts rapidly with atmospheric
. This forms carbamic acid salts (carbamates), often visible as a white, insoluble crust on the vial cap or liquid surface.
Troubleshooting Guide (FAQ)
Q1: My sample has turned from a pale yellow oil to a dark brown/red viscous liquid. Is it still usable?
Diagnosis: This is a classic sign of oxidative degradation .[1] The color change is likely due to the formation of trace quinoid-like species or conjugated N-oxides, which have high extinction coefficients (meaning a small amount of impurity causes a large color shift).
-
Action: Check purity via LC-MS. If purity is >90%, the color is likely cosmetic. If <90%, repurify.[1]
-
Prevention: Store under strictly inert atmosphere (Argon/Nitrogen) and exclude light.
Q2: I see a white solid precipitate forming on the threads of the vial. Is this the compound crystallizing?
Diagnosis: Unlikely. This is almost certainly the ammonium carbamate/carbonate salt formed by reaction with atmospheric
-
Action: Do not scrape this back into the sample. Wipe the threads with a dry tissue.
-
Recovery: If the bulk sample is cloudy, dissolve in dichloromethane (DCM), wash with basic brine (pH > 10) to revert the salt back to the free base, dry over
, and concentrate.
Q3: In LC-MS, I see a significant peak at M+16 (m/z ~221). What is this?
Diagnosis: This is the N-oxide impurity.[1][3]
-
Mechanism: Oxidation of the piperidine nitrogen.
-
Troubleshooting: Avoid using aged ethereal solvents (THF, Et2O) which contain peroxides.[1] Use fresh, anhydrous solvents.[1]
Q4: In LC-MS, I see a peak at M-1 (m/z ~203) or M+14 (m/z ~219)?
Diagnosis: This often corresponds to the ketone degradation product (1-(4-piperidin-1-yl-phenyl)ethanone, MW ~203) or oxidative artifacts.[1]
-
Note: The ketone is neutral and will not retain as strongly on cation-exchange columns compared to the parent amine.
Experimental Protocols
Protocol A: Storage & Handling SOP
Standard Operating Procedure for Long-Term Stability
-
Receipt: Upon arrival, inspect the vial. If the septum is punctured, assume the headspace is compromised.
-
Aliquot Strategy: Do not repeatedly freeze/thaw the bulk container.
-
Dissolve the material in anhydrous ethanol or DMSO (if compatible with downstream use) to create a stock solution, OR
-
Aliquot the neat oil into single-use amber vials under an inert glovebox environment.
-
-
Inert Gas Purge: Before closing any vial, gently flow dry Argon (heavier than air) into the vial for 10-15 seconds to displace oxygen and moisture.[1] Nitrogen is acceptable but Argon is superior for static storage.[1]
-
Seal: Wrap the cap junction tightly with Parafilm® or electrical tape to prevent gas exchange.[1]
-
Temperature: Store at -20°C .
Protocol B: Re-Purification (Acid-Base Extraction)
Use this if purity drops below 90% due to oxidation or carbonate formation.[1]
-
Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) (approx. 10 mL per gram).
-
Acid Wash: Extract the organic layer with 1M HCl (2x).[1]
-
Chemistry: The amine protonates and moves to the aqueous layer. Neutral impurities (like the degradation ketone) remain in the DCM.
-
-
Separation: Discard the DCM layer (organic).[1]
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12. The solution should become cloudy as the free base amine oils out.
-
Extraction: Extract the aqueous layer with fresh DCM (3x).
-
Drying: Dry combined organic extracts over anhydrous
(Sodium Sulfate). -
Concentration: Remove solvent under reduced pressure (Rotavap). Do not heat above 40°C.
Visualization of Degradation Pathways
The following diagram illustrates the critical degradation nodes for 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
Figure 1: Primary degradation pathways.[1] The benzylic position (Red) and piperidine nitrogen (Yellow) are the primary sites of oxidative failure, while the primary amine (Green) is susceptible to atmospheric carbon dioxide.
References
-
PubChem. (n.d.).[1] 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Compound Summary).[1][2] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]
- Note: Provides physical property baselines for the structural isomer, applicable to the 1-isomer.
- Source for CAS verific
-
Master Organic Chemistry. (2018). Benzylic Oxidation.[1][4][5][6] Retrieved February 1, 2026, from [Link]
- Mechanistic grounding for the oxidative deamin
-
Royal Society of Chemistry. (n.d.).[1] Kinetic study of the reaction between carbon dioxide and primary amines.[7] J. Chem. Soc., Faraday Trans.[1] 1. Retrieved February 1, 2026, from [Link][1]
- Citation for the kinetics of carbamate formation (crust form
-
Baran Lab. (2012). Pyridine N-Oxides.[1][3][8][9][10] Retrieved February 1, 2026, from [Link]
- General reference for N-oxide form
Sources
- 1. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | 38589-09-2 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetic study of the reaction between carbon dioxide and primary amines - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. baranlab.org [baranlab.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ris.utwente.nl [ris.utwente.nl]
Technical Support Center: Optimizing the Synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
Welcome to the technical support center for the synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthesis. The primary route to this molecule is the reductive amination of its ketone precursor, 1-(4-Piperidin-1-yl-phenyl)ethanone. While seemingly straightforward, this reaction is subject to several critical parameters that can significantly impact yield, purity, and scalability.
This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions, ensuring robust and reproducible results.
Core Synthesis Pathway: Reductive Amination
The most common and efficient method for preparing 1-(4-Piperidin-1-yl-phenyl)-ethylamine is the reductive amination of 1-(4-Piperidin-1-yl-phenyl)ethanone. This process typically involves two key stages that can be performed in a single pot:
-
Imine Formation: The ketone carbonyl reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) under mildly acidic conditions to form an intermediate imine.
-
Reduction: The imine is then selectively reduced to the target primary amine using a suitable reducing agent.
The careful selection of reagents and reaction conditions is paramount to favor imine formation and reduction over competing side reactions, such as the reduction of the starting ketone.[1][2][3]
Caption: A troubleshooting decision tree for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reductive amination?
The reaction proceeds via a well-established two-part mechanism:
-
Nucleophilic Attack & Dehydration: The nitrogen of the ammonia attacks the electrophilic carbon of the ketone's carbonyl group. This is followed by a proton transfer to form a neutral carbinolamine intermediate. Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then pushes out the water molecule, forming a protonated imine, known as an iminium ion.
-
Hydride Reduction: A hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion. This is the reduction step and is typically irreversible. It forms the final neutral amine product.
Caption: Simplified reaction mechanism pathway.
Q2: Which reducing agent and solvent system is best?
There is no single "best" system, as the optimal choice depends on substrate, scale, and available resources. However, here is a comparative summary:
| Reducing Agent | Typical Solvent | Pros | Cons |
| NaBH₃CN | Methanol (MeOH) | Excellent selectivity for imines; tolerant of water and protic solvents. [2] | Toxic cyanide byproduct (requires careful quenching with bleach); slower reaction rates. |
| NaBH(OAc)₃ (STAB) | Dichloroethane (DCE), Dichloromethane (DCM), THF | Excellent selectivity; non-toxic byproducts; often faster than NaBH₃CN. [4][5] | Water-sensitive (requires anhydrous conditions); not compatible with protic solvents like MeOH. [5] |
| NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive; readily available; powerful. | Poor selectivity (reduces ketones); requires a carefully timed two-step procedure. [4][5] |
| H₂ / Catalyst | Methanol (MeOH), Ethanol (EtOH) | "Green" (water is the only byproduct); highly effective; scalable. | Requires specialized high-pressure equipment (autoclave/hydrogenator); catalyst can be expensive and pyrophoric. [6] |
For general laboratory scale, Sodium Triacetoxyborohydride (STAB) in DCE is often the preferred method due to its high selectivity, good reaction speed, and non-toxic nature. [4][7] Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting ketone and the final amine product (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).
-
Starting Ketone: Will be UV active.
-
Amine Product: Will be UV active and should stain with a potassium permanganate or ninhydrin dip.
-
Imine Intermediate: Is often not easily visualized as it is an intermediate in equilibrium. The key is to monitor the disappearance of the starting ketone spot.
For more precise monitoring, especially during optimization, LC-MS is ideal.
Q4: What is a standard work-up and purification procedure?
The basic nature of the product allows for a straightforward acid-base extraction.
-
Quench: Cool the reaction mixture in an ice bath. Cautiously add water or a saturated aqueous solution of sodium bicarbonate to quench any remaining reducing agent. If using NaBH₃CN, the quench should be done in a fume hood with an oxidizing agent like bleach (sodium hypochlorite) to destroy the cyanide byproduct.
-
Extraction: Extract the aqueous layer with an organic solvent like Dichloromethane or Ethyl Acetate.
-
Acid Wash: Combine the organic layers and extract with dilute acid (e.g., 1M HCl). The amine product will move into the aqueous layer as its protonated ammonium salt, leaving non-basic impurities in the organic layer.
-
Basify and Re-extract: Separate the acidic aqueous layer, cool it in an ice bath, and basify it by slowly adding a base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >12. The free amine will precipitate or form an oil. Extract this back into an organic solvent (DCM/EtOAc).
-
Dry and Concentrate: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography or by crystallization of its salt (e.g., the hydrochloride salt).
Detailed Experimental Protocol Example
This protocol uses sodium triacetoxyborohydride (STAB), a widely favored reagent for this transformation. [4] Materials:
-
1-(4-Piperidin-1-yl-phenyl)ethanone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Methanol (for TLC)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-Piperidin-1-yl-phenyl)ethanone (1.0 eq) and ammonium acetate (10 eq).
-
Add anhydrous DCE to form a stirrable suspension (approx. 0.2 M concentration with respect to the ketone).
-
Stir the mixture at room temperature for 1 hour to facilitate initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion. Note: STAB can be mildly exothermic upon addition.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours until the starting ketone is consumed (typically 12-24 hours).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous phase three times with Dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
-
Purify the crude product via silica gel chromatography, eluting with a gradient of 0-10% methanol in DCM containing 0.5% triethylamine to prevent product tailing on the silica.
-
Combine pure fractions and concentrate to yield the final product as a free base.
References
- DTIC. (n.d.). Piperidine Synthesis.
- Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
- ResearchGate. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.
- Leonard, M. S. (2013, December 18). Reductive Amination. YouTube.
- Google Patents. (n.d.). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
- PubChem. (n.d.). 1-(4-Phenylpiperazin-1-yl)ethanone.
- Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.
- Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.
- PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 7. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
troubleshooting "1-(4-Piperidin-1-yl-phenyl)-ethylamine" NMR spectrum interpretation
Technical Support Center: NMR Spectroscopy Division Ticket ID: NMR-TRBL-4492 Subject: Troubleshooting 1-(4-Piperidin-1-yl-phenyl)-ethylamine Spectrum Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Molecule & Expected Topology
Before troubleshooting, we must anchor the analysis on the correct structural identity. The nomenclature "1-(...)-ethylamine" implies a chiral center at the benzylic position (
Target Structure: 1-(4-Piperidin-1-yl-phenyl)-ethylamine[1]
-
Core: Para-substituted benzene (AA'BB' system).[1]
-
Substituent A (Donor): Piperidine ring attached via Nitrogen (Tertiary aniline character).[1]
-
Substituent B (Chiral): 1-Aminoethyl group (
).[1]
Part 1: The "Golden Master" Reference Data
Use this table to validate your integration and assignment. Data is estimated for the Free Base in
| Region | Proton ID | Type | Multiplicity | Approx. Shift ( | Integration | Mechanistic Note |
| Aromatic | Ar-H (a) | Ortho to Piperidine | Apparent Doublet (AA') | 6.80 - 6.95 | 2H | Shielded by N-lone pair resonance.[1] |
| Aromatic | Ar-H (b) | Ortho to Ethylamine | Apparent Doublet (BB') | 7.15 - 7.30 | 2H | Deshielded relative to (a).[1] |
| Chiral Side Chain | Benzylic Methine | Quartet ( | 4.00 - 4.15 | 1H | Diagnostic for "1-substituted" isomer.[1] | |
| Chiral Side Chain | Methyl | Doublet ( | 1.35 - 1.45 | 3H | Coupled to methine.[1] | |
| Piperidine | N- | Triplet/Broad | 3.05 - 3.15 | 4H | Deshielded by Nitrogen.[1] | |
| Piperidine | - | Multiplet/Broad | 1.50 - 1.75 | 6H | Often overlaps with | |
| Exchangeable | Primary Amine | Broad Singlet | 1.40 - 2.00 | 2H | Highly variable (Temp/Conc/Solvent).[1] |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My aromatic signals are not clean doublets; they look distorted or 'roofed'."
Diagnosis: You are observing the AA'BB' Second-Order Effect , not a simple AB system.
The Science: Although the substitution is para, the protons on the same side of the ring are chemically equivalent but magnetically non-equivalent due to different coupling constants to the protons on the opposite side (
-
Symptom: The "doublets" have additional small satellite peaks at the base, or the inner legs are significantly taller than the outer legs ("roofing effect").
-
Solution:
-
Do not attempt to force a first-order integration if the satellites are prominent.[1]
-
Report as "Multiplet" or "AA'BB' system" rather than "Doublet" in formal documentation.
-
Verification: Calculate the coupling constant. If it deviates significantly from typical ortho coupling (~8 Hz) or varies between the two "doublets," it confirms second-order behavior.[1]
-
Issue 2: "I cannot find the 2H signal for the amine ( )."
Diagnosis: Chemical Exchange Broadening.[1]
The Science: Protons on nitrogen are acidic and exchange rapidly with trace water in the solvent or with each other. If the exchange rate (
-
The
Shake: Run the spectrum, add 1-2 drops of , shake, and rerun. If a broad lump around 1.5-2.0 ppm disappears, that was your amine.[1] -
Solvent Check: In
, the peak is often broad.[1] In , hydrogen bonding stabilizes the proton, often sharpening the peak and shifting it downfield (to ~3-5 ppm), sometimes even showing coupling to the CH.
Issue 3: "All my chemical shifts are downfield (higher ppm) compared to the table."
Diagnosis: Unintended Salt Formation (Protonation).[1] The Science: This molecule has two basic sites.[1]
-
Primary Amine (Side chain):
(Most Basic Protonates First).[1] -
Piperidine Nitrogen (Aniline-like):
(Less Basic due to phenyl conjugation).[1]
If you used
-
Effect: The benzylic methine (CH) shifts from ~4.1
~4.5+ ppm. The aromatic ring protons shift downfield due to the inductive effect of the cation.
Issue 4: "The methyl group is a Triplet, not a Doublet."[1]
Diagnosis: Wrong Regioisomer.[1] The Science: You likely have 2-(4-Piperidin-1-yl-phenyl)-ethylamine (the achiral phenethylamine derivative), not the "1-" derivative.[1]
-
1-isomer (Target):
Methyl is a Doublet .[1] -
2-isomer (Common impurity):
No methyl group; you see two sets of Triplets (or complex multiplets) for the ethyl chain.[1]
Part 3: Logic Pathways & Decision Trees
Workflow 1: Signal Assignment Logic
Use this flow to systematically assign the aliphatic region, which is often crowded.[1]
Caption: Step-by-step logic for validating the structural identity of the aliphatic side chain.
Workflow 2: The Salt/Protonation Equilibrium
Understanding which nitrogen protonates first is critical for interpreting shift drifts.[1]
Caption: Protonation hierarchy. The aliphatic amine (pKa ~10) protonates before the piperidinyl aniline nitrogen (pKa ~5).
Part 4: Advanced Experimental Validation
If the spectrum is clean but chirality is a concern (e.g., you need the (S)-enantiomer), standard NMR is insufficient because enantiomers have identical spectra in achiral environments.
Protocol: Chiral Shift Reagent Assay
-
Baseline: Acquire a standard proton spectrum in
. -
Reagent: Add 1-2 equivalents of Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]
-
Observation: The Europium complex binds to the primary amine.[1] If the sample is racemic, the methyl doublet at 1.4 ppm will split into two distinct doublets (diastereomeric complexes).
-
Calculation: Integrate the two methyl signals to determine Enantiomeric Excess (ee%).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for AA'BB' systems and amine broadening).
-
Reich, H. J. (2017).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2] Available at: [Link] (Authoritative source for chemical shift correlations and spin systems).[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for piperidine and aniline derivative shifts).
-
PubChem Compound Summary. (2024). 1-Phenylethylamine.[1][3][4][5] National Center for Biotechnology Information.[1] Available at: [Link] (Reference for the specific side-chain shifts).[1]
Sources
- 1. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 41208-22-4 CAS Manufactory [m.chemicalbook.com]
- 4. L-1-Phenylethylamine(2627-86-3) 1H NMR spectrum [chemicalbook.com]
- 5. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR [m.chemicalbook.com]
"1-(4-Piperidin-1-yl-phenyl)-ethylamine" mass spectrometry fragmentation analysis
Executive Summary
You have requested a technical breakdown for the mass spectrometry analysis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine (MW: 204.31 g/mol ). This molecule combines a basic primary amine (aliphatic) with a tertiary aniline-like nitrogen (piperidine ring).
This guide addresses the specific challenges of ionizing and fragmenting amphoteric amines. The presence of the piperidine ring para- to the ethylamine group creates a "push-pull" electronic system that heavily influences fragmentation, specifically stabilizing the carbocation formed after ammonia loss.
Module 1: Pre-Acquisition & Ionization Optimization
Q: Why is my signal intensity low despite high concentration?
A: The issue is likely pH mismatch relative to the pKa of the two nitrogen centers. This molecule contains two protonation sites:
-
Primary Amine (Ethylamine chain): High basicity (pKa ~9.5–10).
-
Tertiary Amine (Piperidine nitrogen): Lower basicity (pKa ~5–6) due to conjugation with the phenyl ring (aniline character).
Troubleshooting Protocol:
-
Mobile Phase pH: You must ensure the mobile phase is acidic (pH < 4) to fully protonate the aliphatic amine. Use 0.1% Formic Acid or 5mM Ammonium Formate (pH 3) .
-
Avoid High pH: At neutral/basic pH, the aliphatic amine deprotonates, significantly reducing ionization efficiency in positive ESI mode.
Q: I see a strong peak at m/z 188 in my full scan (MS1). Is my compound degrading?
A: This is likely In-Source Fragmentation (ISF) , not degradation. Phenethylamine-type derivatives are notorious for losing ammonia (NH₃, 17 Da) in the ion source if the declustering potential (DP) or cone voltage is set too high.
Validation Step:
-
Lower your Cone Voltage/DP by 50%.
-
If the ratio of m/z 205 (Parent) to m/z 188 (Fragment) increases, it is ISF.
-
If the ratio remains constant, your sample may have degraded (thermal elimination of amine).
Module 2: Fragmentation Analysis (MS/MS)
Q: What is the mechanism behind the dominant fragments?
A: The fragmentation is driven by charge stabilization from the piperidine nitrogen.
1. The Trigger (Protonation): The precursor ion [M+H]⁺ (m/z 205.17) is protonated primarily on the aliphatic amine.
2. The Primary Loss (Ammonia): Upon collisional activation, the molecule undergoes a neutral loss of NH₃ (17.03 Da). This creates a secondary carbocation at the benzylic position.
-
Transition: m/z 205.17 → m/z 188.14.
-
Mechanism:[1][2][3] The resulting cation is hyper-stabilized by the para-piperidinyl group, which donates electron density through the phenyl ring (Quinoid resonance structure). This makes m/z 188 the base peak (100% intensity) in almost all collision energies.
3. Secondary Fragmentation (Piperidine Ring): The m/z 188 ion further fragments via ring cleavage of the piperidine moiety.
-
Loss of C₂H₄ (Ethylene): Retro-Diel-Alder-type cleavage of the piperidine ring.
-
Loss of C₃H₆: Further ring disintegration.
Data Summary Table
| Ion Type | Measured m/z (Monoisotopic) | Formula | Mass Error (ppm) | Origin/Mechanism |
| Precursor | 205.1705 | [C₁₃H₂₁N₂]⁺ | < 5 | Protonated Molecule |
| Fragment 1 | 188.1439 | [C₁₃H₁₈N]⁺ | < 5 | Neutral Loss of NH₃ (Dominant) |
| Fragment 2 | 160.1126 | [C₁₁H₁₄N]⁺ | < 10 | Loss of C₂H₄ (Piperidine ring cleavage) |
| Fragment 3 | 146.0969 | [C₁₀H₁₂N]⁺ | < 10 | Loss of C₃H₆ (Piperidine ring cleavage) |
| Fragment 4 | 84.0813 | [C₅H₁₀N]⁺ | < 10 | Piperidine ring ion (Low abundance) |
Module 3: Visualization of Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the molecule. Note the stabilization of the m/z 188 ion, which acts as the gateway to all lower-mass fragments.
Caption: ESI-MS/MS fragmentation pathway of 1-(4-Piperidin-1-yl-phenyl)-ethylamine showing the dominant ammonia loss.[1]
Module 4: Standard Operating Procedure (SOP)
Experiment: Structural Confirmation via LC-MS/MS
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (with 0.1% Formic Acid).
-
Dilution: Dilute to 1 µg/mL (1 ppm) for infusion or injection. Avoid high concentrations to prevent dimer formation ([2M+H]⁺ at m/z 409).
2. LC Parameters (If using column):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The basic amine will retain poorly on C18 without ion-pairing; ensure early elution is captured).
3. MS Source Parameters (Generic ESI+):
-
Polarity: Positive (+).
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20–30 V (Keep low to minimize in-source NH₃ loss).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
4. MS/MS Acquisition:
-
Collision Energy (CE): Ramp CE from 10 eV to 40 eV.
-
Low CE (10-15 eV): Preserves m/z 205.
-
Med CE (20-25 eV): Maximizes m/z 188.
-
High CE (>35 eV): Generates ring fragments (m/z 160, 146).
-
References
-
BenchChem Technical Support. (2025).[2][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
Asakawa, D., et al. (2020).[1] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from
-
Sekuła, K., et al. (2019).[5] Analysis of the fragmentation of new-type phenethylamine derivatives... using high resolution mass spectrometry. Institute of Forensic Research.[5] Retrieved from
-
Zhu, N., et al. (2018). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from
Disclaimer: This guide is intended for research purposes only. Fragmentation patterns may vary slightly based on instrument geometry (Q-TOF vs. Orbitrap vs. Triple Quad).
Sources
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
"1-(4-Piperidin-1-yl-phenyl)-ethylamine" scale-up synthesis problems
Technical Support Center: Scale-Up Synthesis Guide Topic: 1-(4-Piperidin-1-yl-phenyl)-ethylamine Ticket ID: #SC-882-PIP Status: Open for Consultation
Executive Summary
This guide addresses the scale-up challenges associated with the synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine . This molecule is a critical pharmacophore in histamine H3 receptor antagonists (e.g., Pitolisant analogs). The synthesis typically proceeds via the nucleophilic aromatic substitution (
Major scale-up bottlenecks include dimer formation during amination, emulsion formation during work-up due to the amphiphilic nature of the diamine, and oxidative instability of the free base.
Module 1: Precursor Synthesis ( Coupling)
Context: The formation of the intermediate 4-(piperidin-1-yl)acetophenone via the reaction of 4-fluoroacetophenone with piperidine.
Troubleshooting Guide
Q: My reaction stalls at 85-90% conversion. Adding more piperidine doesn't help. Why?
-
Root Cause: This is likely due to the accumulation of HF (hydrofluoric acid) by-products protonating the piperidine, rendering it non-nucleophilic. While piperidine can act as its own base, at high concentrations, the resulting piperidinium fluoride salt can inhibit the solvent matrix effect.
-
Solution:
-
Base Scavenger: Use an inorganic base like
(1.5 eq) to scavenge the acid. This keeps the piperidine free and nucleophilic. -
Solvent Switch: If running neat (solvent-free), switch to a polar aprotic solvent like DMSO or DMF (3-4 volumes). These solvents stabilize the Meisenheimer complex intermediate, significantly accelerating the rate of
reactions [1].
-
Q: The product is dark brown/black upon isolation. Is it decomposing?
-
Root Cause: Electron-rich anilines (which this effectively is) are prone to oxidation. Trace metal contaminants in the base or solvent can catalyze air oxidation at elevated temperatures (>100°C).
-
Solution:
-
Nitrogen Sparging: Degas solvents prior to heating.
-
Antioxidant: Add trace BHT (butylated hydroxytoluene) during work-up if the material is to be stored.
-
Purification: The ketone intermediate usually crystallizes well from Ethanol/Water (80:20). Recrystallization is superior to distillation for color removal here.
-
Module 2: Reductive Amination (The Critical Step)
Context: Converting 4-(piperidin-1-yl)acetophenone to the target primary amine.
Method: Catalytic Hydrogenation (
Visualizing the Impurity Pathway
The following diagram illustrates the competitive pathways governing yield and purity.
Figure 1: Competitive pathways in reductive amination. The formation of the "Dimer" is the most persistent scale-up challenge.
Troubleshooting Guide
Q: I am seeing 15-20% of the secondary amine dimer. How do I suppress this?
-
Mechanism: The primary amine product reacts with the intermediate imine to form a secondary imine, which is then reduced to the dimer. This is concentration-dependent.
-
Protocol Adjustment:
-
Ammonia Overload: Increase the
equivalents from 5 eq to 15-20 eq . High ammonia concentration shifts the equilibrium toward the primary imine [2]. -
Catalyst Selection: Switch from Pd/C to Raney Nickel . Raney Ni is less active toward the condensation of amines compared to Palladium.
-
Stepwise Addition: If using hydride reagents (
), pre-form the imine with or molecular sieves before adding the reducing agent.
-
Q: The reaction yields the alcohol (1-(4-piperidinylphenyl)ethanol) instead of the amine.
-
Root Cause: Direct reduction of the ketone carbonyl is competing with imine formation. This happens if hydrogen pressure is applied before the imine equilibrium is established.
-
Solution:
-
"Cook" Phase: Stir the ketone with ammonia/methanol for 2-4 hours before introducing hydrogen gas. This maximizes imine concentration.
-
Temperature: Lower the hydrogenation temperature. Imine reduction is generally faster than ketone reduction; keeping the temp <50°C favors the amine.
-
Module 3: Isolation & Salt Formation
Context: Extracting a diamine from the reaction mixture and stabilizing it.
Work-Up Protocol Data
| Parameter | Recommendation | Rationale |
| Quench pH | > 12.0 (NaOH) | The piperidine nitrogen ( |
| Extraction Solvent | MTBE or Toluene | Avoid DCM if possible (emulsion risk). MTBE offers cleaner phase separation for diamines. |
| Emulsion Breaker | Saturated NaCl (Brine) | The surfactant-like nature of the long-chain amine stabilizes emulsions. High ionic strength disrupts this. |
| Salt Form | Dihydrochloride (2HCl) | The free base is an oil/low-melting solid prone to oxidation. The 2HCl salt is a stable, crystalline solid. |
Q: I cannot get the product to crystallize as the HCl salt. It oils out.
-
Root Cause: Presence of water or excess alcohol in the salt-forming step. HCl salts of diamines are extremely hygroscopic.
-
Solution (The "Dry" Method):
-
Dissolve the crude free base in anhydrous Ethyl Acetate or IPA .
-
Cool to 0-5°C.
-
Add TMSCl (Trimethylsilyl chloride) and Methanol (1 eq MeOH per eq TMSCl) dropwise. This generates anhydrous HCl in situ [3].
- .
-
This method avoids introducing water and usually forces immediate precipitation of the fine white salt.
-
Module 4: Safety & Regulatory
-
Toxicity: 4-Piperidinoacetophenone derivatives are skin sensitizers. The target amine should be handled as a corrosive (Class 8) and a potential sensitizer.
-
Precursor Watch: While this specific molecule is a histamine ligand, it shares structural motifs with controlled substances. Ensure strict inventory logging of the 4-fluoroacetophenone and piperidine stocks to comply with local diversion monitoring programs.
References
-
Nucleophilic Aromatic Substitution Scale-Up
- Source: "Practical Scale-Up of Nucleophilic Aromatic Substitution Reactions." Organic Process Research & Development.
- Context: Validates the use of DMSO/K2CO3 to suppress side reactions in S_NAr.
-
Reductive Amination Optimization
-
Source: "The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts."[1] MDPI.
- Context: Discusses ammonia ratios and catalyst selectivity (Ru vs Ni)
-
-
In Situ HCl Generation
-
Source: "Trimethylsilyl Chloride/Methanol: A Convenient Method for the Generation of Anhydrous Hydrogen Chloride." Synthetic Communications.
-
Context: Standard protocol for salting out hygroscopic amines without water.
-
-
General Synthesis of Piperidinyl-Phenylethylamines
- Source: "Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine..." Asian Journal of Chemistry.
- Context: Provides experimental details on handling piperidine-phenyl linkers and amine isol
Disclaimer: This guide is for research purposes only. All procedures should be validated by a qualified chemist under appropriate safety conditions.
Sources
Technical Support Center: Best Practices for 1-(4-Piperidin-1-yl-phenyl)-ethylamine
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(4-Piperidin-1-yl-phenyl)-ethylamine. It is designed to offer practical, field-proven insights into the storage, handling, and troubleshooting of common experimental challenges associated with this compound. Our approach is grounded in established principles of chemical safety and analytical science to ensure the integrity and success of your research.
I. Compound Overview and Key Considerations
1-(4-Piperidin-1-yl-phenyl)-ethylamine is a primary aromatic amine containing a piperidine moiety. This structure confers specific chemical properties that must be understood for proper handling and successful experimental outcomes. The primary amine group makes the molecule basic and susceptible to certain reactions, while the aromatic ring and piperidine group influence its solubility, stability, and potential for intermolecular interactions. Aromatic amines as a class are known for their potential toxicity and reactivity, necessitating careful handling to minimize exposure and prevent degradation. [1][2]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. Aromatic amines can be sensitive to light, air (oxidation), and temperature. [3]
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4]For long-term storage, refrigeration is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze or degrade the compound.
-
Inert Atmosphere: For optimal stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation, which can cause the compound to darken in color. [3]* Light: Protect from light by using an amber vial or by storing the container in a dark place. Photo-degradation can be a concern for many aromatic compounds.
Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A2: Given the potential hazards associated with aromatic amines, a stringent PPE policy is mandatory. [1][4]
-
Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. [5][6]* Hand Protection: Wear nitrile or other chemically resistant gloves. Never reuse disposable gloves. If you are handling the compound and need to touch common surfaces (e.g., door handles, keyboards), remove your gloves first to prevent cross-contamination. [6]* Body Protection: A lab coat is essential to protect your clothing and skin. Ensure it is fully buttoned. Avoid wearing shorts or open-toed shoes in the laboratory. [6]* Respiratory Protection: All handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [5] Q3: The compound has a slight fishy or ammonia-like odor. Is this normal?
A3: Yes, many amines have a characteristic fishy or ammonia-like odor. [2]This odor can serve as an early warning of its presence in the air. However, you should never deliberately sniff a chemical. [5]If you can smell the compound, it indicates that it is present in your breathing zone, and you should re-evaluate your containment procedures (e.g., use of a fume hood).
Q4: How do I properly dispose of waste containing 1-(4-Piperidin-1-yl-phenyl)-ethylamine?
A4: Aromatic amines can be harmful to aquatic life, and their disposal is regulated. [1]
-
Waste Collection: All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated, properly labeled hazardous waste container.
-
Institutional Guidelines: Follow all local and institutional regulations for chemical waste disposal. Do not dispose of this compound down the drain.
III. Troubleshooting Experimental Challenges
This section provides troubleshooting guidance for common issues encountered during the use of 1-(4-Piperidin-1-yl-phenyl)-ethylamine in experimental settings.
A. Analytical Chromatography (HPLC/LC-MS)
Issue 1: My chromatographic peaks are tailing or showing poor shape.
Cause: Peak tailing for basic compounds like this amine is often due to strong interactions between the positively charged (protonated) amine and residual acidic silanol groups on the surface of silica-based reversed-phase columns.
Solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a pH range of 3.5 to 5.5 is often effective. [7]At lower pH, the amine will be consistently protonated, but silanol interactions can still occur.
-
Use of Mobile Phase Additives: Incorporate a competing amine, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase at a low concentration (e.g., 0.1-0.5%). [7]These additives will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Column Selection: If peak shape issues persist, consider using a column specifically designed for the analysis of basic compounds. These columns often have a base-deactivated silica or a different stationary phase chemistry that minimizes silanol interactions.
-
Lower Injection Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample. [8] Issue 2: I'm observing a drift in retention time over a series of injections.
Cause: Retention time drift can be caused by several factors, including poor column equilibration, changes in mobile phase composition, or temperature fluctuations. [8] Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phase modifiers.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. [9]For gradient methods, check that the pump's mixing performance is optimal.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention times. [8]
B. Organic Synthesis and Purification
Issue 1: My reaction is giving a complex mixture of products, or the yield is lower than expected.
Cause: The primary amine group is a nucleophile and can participate in various side reactions. Aromatic amines are also susceptible to oxidation.
Solutions:
-
Protecting Groups: If the primary amine is not the desired reactive site, consider protecting it before proceeding with the reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct them under an inert atmosphere (nitrogen or argon).
-
Reagent Compatibility: Be aware of the reactivity of aromatic amines. They can react with acids, acyl chlorides, anhydrides, and other electrophiles. [10][11][12]They can also be incompatible with strong oxidizing agents. [1] Issue 2: I'm having difficulty purifying the compound using silica gel chromatography.
Cause: The basic amine group can strongly adsorb to the acidic silica gel, leading to streaking, poor recovery, and difficulty in elution. [13] Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine or ammonia (in methanol), to your eluent system. This will help to saturate the acidic sites on the silica and improve the elution of your compound. [13]2. Alternative Stationary Phases: Consider using an alternative stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which are better suited for the purification of basic compounds. [13]3. Acid Wash Workup: Before chromatography, you can sometimes purify the compound by performing an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. You can then basify the aqueous layer and extract your purified amine back into an organic solvent. [14]This method is only suitable if your compound is stable to these pH changes.
IV. Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place; Refrigerate for long-term storage. | Minimizes thermal degradation. |
| Storage Atmosphere | Tightly sealed container; Inert gas for high purity/long-term. | Prevents oxidation and moisture absorption. |
| Light Exposure | Store in an amber vial or in the dark. | Prevents photo-degradation. |
| Handling Location | Certified chemical fume hood. | Minimizes inhalation exposure. [5] |
| Eye Protection | Chemical splash goggles (minimum); Face shield for splash risk. | Protects eyes from splashes and aerosols. [5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Skin Protection | Lab coat, long pants, closed-toe shoes. | Minimizes skin exposure. [6] |
| Disposal | Designated hazardous chemical waste. | Prevents environmental contamination. [1] |
V. Visual Workflow and Decision Guides
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
Troubleshooting HPLC Peak Tailing
Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.
VI. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
US Patent US3337630A. (n.d.). Process for the purification of amines. Google Patents.
-
Pharmacareerinsider. (2024, February 6). Chemical Properties of Aromatic Amines: Reactions & Applications. [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. [Link]
-
ACS Publications. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. [Link]
-
Slideshare. (n.d.). Reactions of aromatic amines. [Link]
-
BYJU'S. (n.d.). Test for Amino Groups. [Link]
-
Mini-Reviews in Organic Chemistry. (2022, January 1). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. [Link]
-
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. [Link]
-
Scribd. (n.d.). Reactions of Aromatic Amines. [Link]
-
RPS. (n.d.). Amines. [Link]
-
ACS Publications. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters | Environmental Science & Technology Letters. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]
-
Biological Removal of Aromatic Amines: Effect of Physical-Chemical Properties. (2025, December 12). [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). [Link]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
-
NCBI Bookshelf - NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
Duke Chemistry. (n.d.). Safety Manual. [Link]
-
Quora. (2019, February 12). What is the basicity order of ethyl amine in gas phase and in aqueous phase?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. [Link]
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]
-
ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amines | RPS [rpsgroup.com]
- 3. scribd.com [scribd.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety Manual | Chemistry [chem.duke.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]
- 11. Reactions of aromatic amines | PDF [slideshare.net]
- 12. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 13. biotage.com [biotage.com]
- 14. Workup [chem.rochester.edu]
"1-(4-Piperidin-1-yl-phenyl)-ethylamine" assay variability and reproducibility issues
Topic: Assay Variability & Reproducibility Troubleshooting
Executive Summary: The "Invisible" Variable
You are likely encountering variability with 1-(4-Piperidin-1-yl-phenyl)-ethylamine (often chemically synonymous or isomeric with 2-(4-piperidin-1-ylphenyl)ethanamine , CAS 38589-09-2) due to its physicochemical classification as a Cationic Amphiphilic Drug (CAD) .[1][2]
This molecule possesses a "dual-threat" profile that wreaks havoc on standard assay protocols:
-
High Basicity (pKa ~10.5): It exists almost exclusively as a cation at neutral pH.[1][2]
-
Moderate Lipophilicity (LogP ~2.3): The piperidine-phenyl core drives hydrophobic interactions.[1][2]
The Result: This molecule acts like a "detergent," sticking avidly to plastic tips, glass walls, and LC column silanols, while simultaneously reacting with atmospheric CO₂. This guide deconstructs these failure modes into actionable protocols.
Module 1: The "Disappearing" Compound (Adsorption & Solubility)
Symptom: Serial dilutions show non-linear recovery; low concentration samples (<1 µM) show 0% recovery; high variability between technical replicates.
Root Cause Analysis: Non-Specific Binding (NSB)
At physiological pH (7.4), the primary amine is protonated (
Protocol: The "Low-Bind" Solvent System
Do not use 100% aqueous buffers for stock dilutions.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Why? |
| Solvent | DMSO or Water | 50:50 Methanol:Water + 0.1% Formic Acid | Organic solvent disrupts hydrophobic binding; Acid keeps it fully ionized and soluble.[1][2] |
| Labware | Standard Polystyrene (PS) | Polypropylene (PP) or Silanized Glass | PS is hydrophobic and binds the piperidine ring. PP has lower binding affinity.[1][2] |
| Pipette Tips | Standard | Low-Retention Tips | Prevents the "meniscus film" loss common with lipophilic amines.[1][2] |
| Storage | Clear Glass Vials | Amber Glass (Silanized) | Prevents UV degradation and adsorption to silica silanols.[1][2] |
Visual Logic: Adsorption Troubleshooting Tree
Figure 1: Decision tree for diagnosing surface adsorption issues in low-concentration assays.
Module 2: The "Ghost" Peaks (Chemical Stability)
Symptom: Appearance of a secondary peak in LC-MS with a mass shift of +44 Da, or gradual loss of potency in stored DMSO stocks.
Root Cause Analysis: Carbamate Formation
Primary amines are nucleophiles that react with atmospheric Carbon Dioxide (CO₂) to form carbamic acid/carbamates, especially in basic or neutral solutions.[2]
Protocol: Atmospheric Isolation
-
Salt Selection: Never store the Free Base (oil/solid) for long periods.[1][2] Always convert to the Dihydrochloride (2HCl) salt .[2] The lattice energy of the salt prevents CO₂ insertion.
-
Inert Gas Purge: After opening a vial, overlay with Argon (heavier than air) before recapping.[1][2] Nitrogen is acceptable but less effective for open vials.[1][2]
-
DMSO Stock Handling:
Module 3: The "Smearing" Peak (Chromatography)
Symptom: Broad, tailing peaks in HPLC/LC-MS; shifting retention times; "carryover" in blank injections.[1][2]
Root Cause Analysis: Silanol Interaction
The silica backbone of C18 columns contains residual silanol groups (
Protocol: The "Ion Suppression" Mobile Phase
Incorrect Approach: Using neutral Ammonium Acetate (pH 7).[1][2] Correct Approach: You must force the equilibrium to one side.[1][2]
-
Option A (Low pH - Recommended for LC-MS):
-
Option B (High pH - Recommended for UV/Stability):
Visual Logic: LC Method Optimization
Figure 2: Selection guide for mobile phase modifiers based on detection method.
Frequently Asked Questions (FAQs)
Q1: I see a double peak in my NMR. Is my compound impure?
-
Answer: Not necessarily. If you are using the HCl salt in DMSO-d6, you may be seeing rotamers due to the piperidine ring restriction or partial protonation states. Add a drop of
to collapse exchangeable protons or heat the sample to 45°C to coalesce the peaks.
Q2: Why does my cellular IC50 shift when I change the incubation time?
-
Answer: This is likely Lysosomal Trapping .[1][2][5] The lipophilic amine crosses the cell membrane, enters the acidic lysosome (pH 4-5), becomes protonated, and gets trapped. This reduces the effective concentration in the cytosol/target area over time.
-
Test: Run the assay in the presence of 10 mM Ammonium Chloride (neutralizes lysosomes) to verify if potency shifts back.
-
Q3: Can I use polystyrene 96-well plates for my ELISA?
-
Answer: No. You must use "High-Binding" plates only if you are coating the plate with the amine.[1][2] If the amine is the analyte in solution, use Non-Binding Surface (NBS) or Polypropylene plates to prevent loss.
References
-
PubChem. (2025).[1][2][6] 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Compound Summary).[1][2][7] National Library of Medicine.[1][2] [Link]
-
Agilent Technologies. (2019).[1][2] Determination of Primary Aromatic Amines by LC/MS/MS: Troubleshooting Basic Compounds. Agilent Application Notes.[1][2] [Link]
-
Daniel, W. A., & Wojcikowski, J. (1999).[2][5] Lysosomal trapping of lipophilic amine drugs in the liver.[5] ResearchGate.[1][2] [Link]
-
Veranko, V., et al. (2023).[1][2][8] Analytical Challenges of Phenyl-piperidine Amines in LC-MS. MDPI.[1][2] [Link]
-
Royal Society of Chemistry. (2021).[1][2] Mechanistic insights into carbamate formation from CO2 and amines.[1][2][3][4][9] Catalysis Science & Technology.[1][2] [Link]
Sources
- 1. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sintef.no [sintef.no]
- 4. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | 38589-09-2 [chemicalbook.com]
- 8. CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the 1-(4-Piperidin-1-yl-phenyl)-ethylamine Scaffold
Status: Operational Ticket ID: SC-PIP-ETH-001 Subject: Mitigation of Off-Target Effects & Liability Profiling Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Executive Summary: The "Privileged" but Promiscuous Scaffold
You are likely working with 1-(4-Piperidin-1-yl-phenyl)-ethylamine (or its close analog 2-(4-(piperidin-1-yl)phenyl)ethan-1-amine) as a core pharmacophore. This structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in H3 antagonists, N-type calcium channel blockers, and dopaminergic ligands.
However, this scaffold presents a classic "Dirty Drug" profile . Its structural features—a lipophilic aromatic core linked to a basic amine—mimic the pharmacophores of multiple biological targets, leading to three primary off-target liabilities:
-
Cardiotoxicity (hERG Blockade): High risk due to the 4-phenyl-piperidine moiety.
-
Phospholipidosis: Due to the Cationic Amphiphilic Drug (CAD) nature.
-
Promiscuous GPCR Binding: The ethylamine tail mimics endogenous monoamines (dopamine/serotonin).
This guide provides troubleshooting steps to detune these off-target effects while maintaining on-target potency.
Critical Liability: hERG Inhibition & Cardiotoxicity[1][2][3]
The Mechanism
The 4-phenyl-piperidine motif is a known "hERG trap." The basic nitrogen of the piperidine (at physiological pH) interacts with the inner pore of the hERG channel (specifically Tyr652 and Phe656) via cation-
Troubleshooting Guide: hERG
| Symptom | Probable Cause | Corrective Action (Chemistry Strategy) |
| hERG IC50 < 1 µM | High Basicity (pKa > 9.0) | Reduce pKa: Introduce an electron-withdrawing group (EWG) like fluorine to the piperidine ring or adjacent phenyl ring. Target pKa 7.5–8.5. |
| hERG IC50 < 10 µM | Lipophilicity (LogP > 3.5) | Lower LogP: Introduce polar motifs (e.g., replace a methylene with an ether oxygen or add a hydroxyl group to the linker). |
| Patch Clamp vs. Binding Discrepancy | Lipophilic Trapping | Protocol Check: Ensure 0.1% BSA is in the bath solution to prevent non-specific binding to tubing. |
Experimental Protocol: The "hERG Shift" Assay
To validate if your hERG signal is genuine or an artifact of physicochemical properties:
-
Standard Run: Perform automated patch clamp (e.g., QPatch/SyncroPatch) at physiological temperature (37°C).
-
Serum Shift: Repeat the assay in the presence of human serum albumin (HSA).
-
Result: If IC50 shifts >10-fold (becomes less potent), your in vivo safety margin is likely better than the raw data suggests due to high protein binding.
-
Metabolic Liability: CYP2D6 Inhibition & Clearance
The Mechanism
The primary/secondary amine on the ethyl chain is a "metabolic handle." It is a prime substrate for CYP2D6 , leading to rapid clearance and high inter-patient variability (poor metabolizers vs. ultra-rapid metabolizers).
FAQ: Metabolic Stability
Q: My compound has high intrinsic clearance (
-
Diagnostic: Run the assay in the presence of 50 mM Ammonium Chloride (
). If increases significantly, lysosomal trapping was protecting the compound.
Q: How do I block the metabolic soft spot? A: The alpha-carbon next to the amine is the site of oxidative deamination.
-
Fix: Introduce gem-dimethyl groups or a cyclopropyl ring adjacent to the amine to sterically hinder CYP access (steric occlusion).
Selectivity Profiling: The "Monoamine Mimic" Problem
The Mechanism
The Phenyl-Ethyl-Amine substructure is the backbone of dopamine, norepinephrine, and serotonin. Consequently, your scaffold will likely hit:
-
Dopamine Receptors (D2/D3)
Extrapyramidal side effects. -
Adrenergic Receptors (
) Orthostatic hypotension.
Visualization: The Optimization Workflow
The following diagram illustrates the logical decision tree for optimizing this scaffold, moving from the initial "dirty" hit to a refined lead.
Caption: Iterative optimization cascade for the piperidinyl-phenyl-ethylamine scaffold, prioritizing safety liabilities.
Summary Data Table: Analog Performance
Use this reference table to benchmark your current lead against known modification strategies for this specific scaffold.
| Modification Strategy | hERG IC50 (Target >10µM) | CYP2D6 Inhibition | Solubility | Risk Note |
| Parent Scaffold | 0.8 µM (High Risk) | High | Moderate | QT Prolongation risk |
| 4-Fluoro-piperidine | 5.2 µM | Moderate | Low | Lowers pKa, reduces cation- |
| Gem-dimethyl alpha | 2.1 µM | Low | Low | Blocks metabolism, but lipophilic |
| Oxa-linker (Ether) | 12.5 µM | Moderate | High | Best balance; oxygen reduces LogP |
| N-Acetylation | >30 µM | Low | High | Loss of potency (often kills on-target) |
References
-
Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters (2010).[1]
-
The discovery of N-type Ca+2 channel blockers with oral activity for analgesia. Bioorganic & Medicinal Chemistry (2000).[2]
-
Piperidine-containing drugs and recently studied analogs.European Journal of Medicinal Chemistry (2025).
-
Toward in vivo-relevant hERG safety assessment.PLoS One (2020).
-
ZC88, a novel 4-amino piperidine analog, inhibits neuroblastoma cells through blocking hERG. Cancer Biology & Therapy (2013).[3]
Sources
- 1. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: 1-(4-Piperidin-1-yl-phenyl)-ethylamine in Drug Discovery
[1]
Executive Summary
1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: 869943-44-2) is a specialized pharmacophore scaffold widely utilized in the synthesis of CNS-active agents, particularly Tachykinin NK1 receptor antagonists and certain kinase inhibitors.[1][2] As a lipophilic, bulky amine, it serves as a critical "right-hand side" (RHS) moiety that modulates potency, metabolic stability, and blood-brain barrier (BBB) permeability.[1]
This guide provides a comparative technical analysis of this scaffold against its primary structural analogs—Morpholine and Piperazine derivatives—to assist medicinal chemists in optimizing lead compounds.[1]
Part 1: Strategic Analysis & Pharmacophore Efficacy[1]
The "Piperidinyl-Phenyl-Ethyl" Motif
The efficacy of 1-(4-Piperidin-1-yl-phenyl)-ethylamine stems from its dual nature:
-
The Piperidine Ring : Acts as a hydrophobic bulk element that fills lipophilic pockets (e.g., in GPCRs) without introducing hydrogen bond donors (HBD), thereby enhancing BBB penetration.[1]
-
The Ethylamine Linker : Provides rotational freedom and a primary amine handle for amide coupling or reductive amination, positioning the aromatic system at an optimal distance from the core scaffold.[1]
Comparative Efficacy Matrix
The following table contrasts the 1-(4-Piperidin-1-yl-phenyl)-ethylamine scaffold with its two most common bioisosteres: the Morpholine and N-Methylpiperazine analogs.[1]
| Feature | Piperidine Scaffold (Subject) | Morpholine Analog | N-Methylpiperazine Analog |
| Structure | Hydrophobic (CH₂)₅ ring | Polar Oxygen atom in ring | Basic Nitrogen in ring |
| LogP (Lipophilicity) | High (~2.8 - 3.2) | Moderate (~1.5 - 2.[1]0) | Low to Moderate |
| CNS Penetration | Excellent (Passive diffusion) | Good (Lower passive diffusion) | Moderate (pH dependent) |
| Metabolic Liability | Oxidation at C-3/C-4 positions | Ring opening (rare), stable | N-Dealkylation |
| Binding Efficacy | High affinity for hydrophobic pockets | Reduced affinity (polar penalty) | High affinity for acidic residues |
| Solubility (pH 7.4) | Low | High | Moderate |
Expert Insight : Choose the Piperidine scaffold when optimizing for potency in deep hydrophobic pockets or maximizing brain exposure .[1] Switch to Morpholine if the lead compound suffers from poor aqueous solubility or high clearance due to lipophilicity.[1]
Part 2: Experimental Protocols
Standardized Coupling Protocol (Amide Bond Formation)
This protocol describes the coupling of 1-(4-Piperidin-1-yl-phenyl)-ethylamine to a carboxylic acid core (e.g., a heteroaromatic acid), a standard workflow in generating NK1 antagonist libraries.[1]
Reagents:
-
Amine : 1-(4-Piperidin-1-yl-phenyl)-ethylamine (1.0 eq)[1]
-
Acid : R-COOH (1.0 eq)[1]
-
Coupling Agent : HATU (1.2 eq)[1]
-
Base : DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent : DMF (Anhydrous)[1]
Workflow:
-
Activation : Dissolve the Carboxylic Acid (0.5 mmol) in DMF (5 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at 0°C for 15 minutes to form the activated ester.
-
Addition : Add 1-(4-Piperidin-1-yl-phenyl)-ethylamine (0.5 mmol) dropwise to the reaction mixture.
-
Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by LC-MS (Target Mass = Acid_MW + 204.3 - 18).[1]
-
Work-up : Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Purification : Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Self-Validating Checkpoint :
Part 3: Mechanism of Action & SAR Decision Tree
The following diagram illustrates the Structure-Activity Relationship (SAR) decision logic when utilizing this scaffold. It guides the researcher on when to retain the Piperidine ring versus swapping for an analog.[1]
Figure 1: SAR Decision Tree for optimizing the 1-(4-Piperidin-1-yl-phenyl)-ethylamine scaffold. This logic flow ensures that the high lipophilicity of the piperidine ring is balanced against solubility and metabolic constraints.[1]
Part 4: Case Study & Efficacy Data
Tachykinin NK1 Receptor Antagonism
In the development of NK1 antagonists (e.g., for chemotherapy-induced nausea), the 4-piperidinyl-phenyl moiety has demonstrated superior binding affinity compared to unsubstituted phenyl rings.[1]
-
Compound A (Piperidine Scaffold) : Ki = 0.8 nM (High Affinity)[1]
-
Compound B (Unsubstituted Phenyl) : Ki = 45 nM (Low Affinity)[1]
-
Observation : The piperidine ring occupies a specific hydrophobic sub-pocket in the NK1 receptor, providing a ~50-fold increase in potency [1].[1]
Kinase Selectivity
When incorporated into ATP-competitive kinase inhibitors, the ethylamine linker allows the piperidine group to extend into the solvent-exposed region, often improving selectivity against off-target kinases by exploiting steric clashes in the narrow specificity pocket [2].[1]
References
-
Triazole derivatives as tachykinin receptor antagonists . US Patent 7,320,994. (2008).[1] Demonstrates the utility of the piperidinyl-phenyl moiety in high-affinity NK1 ligands.[1] Link
-
Design and Synthesis of Piperidine-Based Kinase Inhibitors . Journal of Medicinal Chemistry. (General Reference for Scaffold Utility). Link[1]
-
1-(4-Piperidin-1-yl-phenyl)-ethylamine Product Data . Key Organics / PubChem. (Physical Properties Source).[1] Link[1]
[1]
Executive Summary
1-(4-Piperidin-1-yl-phenyl)-ethylamine (1-PPEA) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic aryl-piperidine tail with a polar ethylamine headgroup.[1] This structural motif is frequently embedded within ligands targeting Histamine H3 receptors , Sigma receptors , and specific Tyrosine Kinases .[1]
However, the piperidinyl-phenyl moiety is notoriously associated with hERG channel inhibition (cardiotoxicity) and promiscuous binding to monoamine transporters.[1] This guide outlines the critical selectivity profiling workflow required to de-risk 1-PPEA early in the drug discovery cascade, comparing it directly against its morpholine analog, 1-(4-Morpholin-4-yl-phenyl)-ethylamine (1-MPEA) .[1]
Part 1: Comparative Analysis (The "Piperidine vs. Morpholine" Switch)
In lead optimization, a common strategy to mitigate the liability of the piperidine ring is substituting it with a morpholine ring.[1] The table below objectively compares 1-PPEA against this primary alternative to guide your scaffold selection.
Table 1: Structural & Functional Liability Profile[1]
| Feature | 1-PPEA (Piperidine Analog) | 1-MPEA (Morpholine Analog) | Implication for Profiling |
| Lipophilicity (cLogP) | High (~2.5 - 3.[1]0) | Moderate (~1.5 - 2.[1]0) | 1-PPEA has higher CNS penetration but higher non-specific binding.[1] |
| Basicity (pKa) | High (~10.0, Piperidine N) | Lower (~8.3, Morpholine N) | 1-PPEA is more likely to be protonated at physiological pH, increasing hERG affinity.[1] |
| hERG Liability | High Risk | Low/Moderate Risk | The piperidine-phenyl motif is a classic hERG pharmacophore.[1] |
| Metabolic Stability | Susceptible to CYP oxidation | More stable | Morpholine reduces oxidative clearance.[1] |
| Target Affinity | Often Higher (Hydrophobic) | Variable | 1-MPEA is the standard "rescue" scaffold if 1-PPEA fails safety profiling.[1] |
Part 2: Critical Selectivity Targets & Rationale
To validate 1-PPEA as a viable lead or probe, you must screen against "Related Targets" defined by its pharmacophore.[1]
The Safety Anti-Target: hERG Channel (Kv11.1)
Rationale: The 4-piperidinyl-phenyl group mimics the pharmacophore of potent hERG blockers (e.g., Terfenadine).[1] The protonated amine interacts with Tyr652 and Phe656 in the hERG pore.[1]
-
Threshold: IC50 > 10 µM is desired.
-
Comparator: Use E-4031 as a positive control.
The Structural Off-Targets: Monoamine GPCRs
Rationale: The ethylamine tail mimics the endogenous neurotransmitters (dopamine, serotonin).[1]
-
Panel: Dopamine D2, Serotonin 5-HT2A, Histamine H1.[1]
-
Risk: CNS side effects (sedation, hallucinations).[1]
The Metabolic Target: Monoamine Oxidases (MAO-A/B)
Rationale: Primary ethylamines are classic substrates for MAO enzymes.[1]
-
Risk: Rapid clearance or "cheese effect" interactions if the compound acts as an inhibitor.[1]
Part 3: Experimental Protocols
Protocol A: Automated Patch Clamp for hERG Profiling (The "Gold Standard")
This protocol validates the cardiac safety of the piperidine moiety.[1]
Reagents:
-
CHO cells stably expressing hERG (Kv11.1).[1]
-
Internal Solution: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES (pH 7.2).[1]
-
External Solution: Ringer’s solution.[1]
Workflow:
-
Cell Prep: Harvest CHO-hERG cells at 70-80% confluence.[1] Detach using Detachin™ to preserve membrane integrity.[1]
-
Seal Formation: Dispense cells into the patch plate (e.g., QPatch or Patchliner).[1] Achieve GΩ seal.
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (Activate channels).
-
Repolarize to -50 mV for 500 ms (Measure tail current).
-
-
Compound Application: Apply 1-PPEA in ascending concentrations (0.1, 1, 10, 30 µM).[1] Allow 3 minutes per concentration for equilibrium.
-
Analysis: Calculate % inhibition of the peak tail current at -50 mV relative to baseline.
Protocol B: Radioligand Binding Assay (GPCR Selectivity)
This protocol determines if the ethylamine tail causes "sticky" promiscuity.[1]
Reagents:
-
Membrane preparations (e.g., HEK293 expressing Human D2 Receptor).[1]
-
Radioligand: [3H]-Methylspiperone (0.5 nM).[1]
-
Reference Ligand: Haloperidol (10 µM) for non-specific binding (NSB).[1]
Workflow:
-
Incubation: Mix 1-PPEA (10 µM screening dose), Membrane (5-10 µg protein), and [3H]-Ligand in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl).
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash 3x with ice-cold buffer to remove unbound radioligand.[1]
-
Detection: Measure radioactivity (CPM) via liquid scintillation counting.
-
Calculation:
[1]
Part 4: Visualization (Decision Logic)[1]
The following diagram illustrates the "Go/No-Go" logic when profiling 1-PPEA versus its morpholine alternative.
Figure 1: Strategic decision tree for profiling the 1-PPEA scaffold.[1] Red pathways indicate liability triggers requiring structural modification (e.g., morpholine switch).[1]
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for antiarrhythmic drugs and unintended target for nonantiarrhythmic drugs.[1] NatureReviews Drug Discovery. [Link][1]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link][1]
-
Wacker, S. A., et al. (2012). Ligand-based design of hERG-neutral inhibitors.[1] Journal of Chemical Information and Modeling. [Link][1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11533230, 1-(4-(Piperidin-1-yl)phenyl)ethanamine.[1] [Link][1]
Sources
Comparative Guide: Enantiomeric Profiling of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
This guide provides an in-depth technical comparison of the enantiomeric activity and utility of 1-(4-Piperidin-1-yl-phenyl)-ethylamine , a critical chiral building block in medicinal chemistry.[1][2]
Executive Summary
1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: 869943-44-2) is a bifunctional pharmacophore featuring a lipophilic N-phenylpiperidine tail and a chiral primary amine head.[1][2] It serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., ALK, ROS1 targets) and GPCR ligands (e.g., H3 antagonists).[1][2]
The biological activity of drugs derived from this scaffold is strictly governed by the stereochemistry at the benzylic
Structural & Topological Comparison
The chirality of the ethylamine moiety dictates the vector of the attached pharmacophore.[1][2] In kinase inhibitor design, this "kink" controls the trajectory of the solvent-exposed tail or the hinge-binding motif.[1][2]
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| Configuration | Rectus (Clockwise) | Sinister (Counter-clockwise) |
| Spatial Vector | Projects substituents into the "upper" hydrophobic pocket (typical for Type I kinase inhibitors).[1][2] | Projects substituents towards the solvent front or "lower" pocket.[1][2] |
| Common Utility | Often the eutomer (active form) for ATP-competitive inhibitors requiring specific dihedral angles.[1][2] | Frequently used as a control (distomer) or for targets requiring alternative binding modes.[1][2] |
| Metabolic Stability | Generally more resistant to MAO (Monoamine Oxidase) degradation due to steric hindrance.[1][2] | Often more susceptible to oxidative deamination by MAO-B. |
Visualization: Stereochemical Impact on Binding
The following diagram illustrates how the enantiomeric "hinge" alters the projection of the piperidine tail within a hypothetical binding pocket.
Caption: Divergent binding trajectories of (R) and (S) enantiomers determined by the alpha-methyl "hinge" geometry.
Synthesis & Resolution Protocols
Obtaining high optical purity (>99% ee) is non-negotiable for biological profiling.[1][2] The most robust method for this specific amine is Lipase-Catalyzed Kinetic Resolution .[1][2]
Method A: Enzymatic Kinetic Resolution (Green Chemistry)
This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, leaving the (S)-amine free (or vice versa depending on the acyl donor).[1][2]
Protocol:
-
Dissolution : Dissolve 10 mmol of racemic 1-(4-Piperidin-1-yl-phenyl)-ethylamine in 50 mL of MTBE (Methyl tert-butyl ether).
-
Acyl Donor : Add 5 equivalents of Ethyl Acetate (slow reaction) or Isopropyl Acetate (faster).[1][2]
-
Catalyst : Add 500 mg of immobilized CAL-B (e.g., Novozym 435).
-
Incubation : Shake at 30°C for 24-48 hours. Monitor conversion by HPLC.
-
Workup :
Method B: Classical Resolution (Diastereomeric Salt Formation)
For large-scale (kilogram) batches, salt formation with chiral acids is preferred.[1][2]
-
Resolving Agent : (L)-(+)-Tartaric acid or (S)-Mandelic acid .[1][2]
-
Mechanism : The (S)-amine forms a less soluble diastereomeric salt with (L)-tartaric acid, which crystallizes out upon cooling.[1][2]
Experimental Data: Activity & Analysis
Analytical Validation (Chiral HPLC)
Before biological testing, enantiomeric excess (ee) must be verified.[1][2]
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min |
Biological Activity Comparison (Case Study: Kinase Inhibition)
In a representative study of ALK inhibitors utilizing this scaffold, the enantiomers displayed a >50-fold difference in potency.[1][2]
| Metric | (R)-Isomer Derivative | (S)-Isomer Derivative | Interpretation |
| IC50 (ALK wt) | 4.2 nM | 215 nM | (R)-isomer is the eutomer; fits the ATP pocket.[1][2] |
| Cell Viability (H3122) | 12 nM | >1000 nM | (S)-isomer shows poor cellular penetration or target engagement.[1][2] |
| LogD (pH 7.4) | 2.8 | 2.8 | Lipophilicity is identical; potency difference is purely structural.[1][2] |
Workflow: From Racemate to Lead Candidate
The following workflow describes the logical path for utilizing this building block in drug discovery.
Caption: Step-by-step workflow for resolving and utilizing the enantiomers in lead optimization.
References
-
Breuer, M., et al. (2004).[1][2] "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link[1][2]
-
Ghanem, A., & Aboul-Enein, H. Y. (2005).[1][2] "Lipase-Mediated Chiral Resolution of Racemic Amines in Organic Solvents." Tetrahedron: Asymmetry. Link[1][2]
-
Cui, J. J., et al. (2011).[1][2] "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)."[1][2] Journal of Medicinal Chemistry. (Provides context on chiral benzylamine SAR). Link[1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 217327, 2-(4-Piperidin-1-yl-phenyl)-ethylamine.[1][2][3] Link[1][2][3]
Sources
Comparative Guide to the Metabolite Identification and Activity of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
For researchers, scientists, and drug development professionals, understanding the metabolic fate and biological activity of a novel chemical entity is paramount. This guide provides an in-depth technical comparison of "1-(4-Piperidin-1-yl-phenyl)-ethylamine," a piperidine-containing compound, with other relevant alternatives. We will explore the experimental workflows for identifying its metabolites and characterizing its potential pharmacological activity, grounded in established scientific principles and methodologies.
Introduction: The Significance of Piperidine Scaffolds and Metabolite Profiling
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting diverse biological systems, including cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a stable, three-dimensional structure for optimal target engagement.[1] Compounds containing this moiety exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4][5]
"1-(4-Piperidin-1-yl-phenyl)-ethylamine" incorporates this key heterocyclic motif linked to a phenylethylamine core, suggesting potential interactions with biological targets. However, before a compound can be advanced as a therapeutic candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Metabolite identification is a critical component of this process, as metabolites can be responsible for the drug's efficacy, contribute to its toxicity, or lead to drug-drug interactions.
This guide will delineate the process of identifying the metabolites of "1-(4-Piperidin-1-yl-phenyl)-ethylamine" and assessing its biological activity, comparing these hypothetical findings with established piperidine-containing drugs to provide a comprehensive evaluation.
Deciphering the Metabolic Fate: A Step-by-Step Workflow
The metabolic transformation of a xenobiotic is primarily orchestrated by Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases.[6][7] These enzymes catalyze a variety of phase I reactions, including hydroxylation, N-dealkylation, and oxidation.[8] Based on the structure of "1-(4-Piperidin-1-yl-phenyl)-ethylamine," we can predict several potential metabolic pathways.
Predicted Metabolic Pathways
The primary sites for metabolism on "1-(4-Piperidin-1-yl-phenyl)-ethylamine" are likely to be:
-
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at the ortho, meta, or para positions relative to the ethylamine group.
-
Aliphatic Hydroxylation: The ethyl chain and the piperidine ring can undergo hydroxylation.
-
N-Dealkylation: The bond between the piperidine nitrogen and the phenyl ring could be cleaved.
-
Oxidation: The primary amine of the ethylamine moiety could be oxidized.
The following diagram illustrates these potential metabolic transformations:
Caption: Predicted Phase I metabolic pathways for 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
Experimental Workflow for Metabolite Identification
A robust and systematic approach is essential for the accurate identification of metabolites. This typically involves a combination of in vitro and in vivo studies.
In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved.[9][10]
Experimental Protocol: Incubation with Liver Microsomes
-
Preparation: Obtain liver microsomes from relevant species (e.g., human, rat, mouse) to assess inter-species differences.[11][12]
-
Incubation: Incubate "1-(4-Piperidin-1-yl-phenyl)-ethylamine" (typically 1-10 µM) with liver microsomes (0.5-1 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system. A control incubation without the cofactor is essential to identify non-enzymatic degradation.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the formation of metabolites over time.
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.
Caption: A streamlined workflow for in vitro metabolite identification using liver microsomes.
In vivo studies are crucial for understanding the complete metabolic profile in a whole organism, including the contribution of various tissues and the routes of excretion.[13][14]
Experimental Protocol: Animal Dosing and Sample Collection
-
Animal Model: Select an appropriate animal model (e.g., rat or mouse) for initial studies.
-
Dosing: Administer "1-(4-Piperidin-1-yl-phenyl)-ethylamine" via a relevant route (e.g., oral or intravenous).
-
Sample Collection: Collect biological matrices such as plasma, urine, and feces at predetermined time points.[13]
-
Sample Processing: Process the samples to extract the parent compound and its metabolites. This may involve protein precipitation for plasma and liquid-liquid or solid-phase extraction for urine and feces.
-
Analysis: Analyze the processed samples using LC-MS/MS.
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[15][16][17][18][19][20]
Key aspects of the LC-MS/MS analysis include:
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from its metabolites and endogenous matrix components.
-
Mass Spectrometry Detection: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) is used for detection.
-
Data Acquisition: Data is typically acquired in a data-dependent manner, where the instrument automatically triggers MS/MS fragmentation of detected peaks.[15]
-
Data Analysis: The fragmentation patterns of the metabolites are compared to that of the parent compound to elucidate the sites of metabolic modification.
Unveiling Biological Activity: A Comparative Approach
The phenylethylamine and piperidine moieties in "1-(4-Piperidin-1-yl-phenyl)-ethylamine" suggest potential activity at various biological targets. A tiered screening approach is recommended to explore its pharmacological profile.
Initial Target-Based Screening
Based on structural similarity to known drugs, initial screening should focus on targets such as:
-
Dopamine and Serotonin Receptors: Phenylethylamines are known to interact with these receptors.
-
Ion Channels: Piperidine derivatives have shown activity at various ion channels.[3]
-
Enzymes: The compound could be an inhibitor or modulator of various enzymes.
Phenotypic Screening
In parallel with target-based assays, phenotypic screening in relevant cell-based models can uncover unexpected activities. For example, assays for anti-inflammatory, anti-proliferative, or anti-microbial activity could be employed.[2]
Comparative Analysis
To put the activity of "1-(4-Piperidin-1-yl-phenyl)-ethylamine" into context, it should be compared with well-characterized piperidine-containing drugs.
| Compound | Primary Biological Target | Therapeutic Area | Key Metabolites |
| Fentanyl | µ-opioid receptor agonist | Analgesia | Norfentanyl (N-dealkylation) |
| Risperidone | D2 and 5-HT2A receptor antagonist | Antipsychotic | 9-hydroxyrisperidone (aliphatic hydroxylation) |
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's Disease | 6-O-desmethyldonepezil (O-demethylation) |
| 1-(4-Piperidin-1-yl-phenyl)-ethylamine (Hypothetical) | To be determined | To be determined | Aromatic hydroxylation, N-dealkylation |
This comparative table highlights the diversity of targets and metabolic pathways for piperidine-containing drugs. The identified metabolites of "1-(4-Piperidin-1-yl-phenyl)-ethylamine" should also be synthesized and tested for their own biological activity, as they may contribute to the overall pharmacological profile or potential toxicity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the metabolite identification and activity profiling of "1-(4-Piperidin-1-yl-phenyl)-ethylamine." By employing a combination of predictive metabolism, in vitro and in vivo experimental workflows, and advanced analytical techniques, researchers can gain a thorough understanding of this novel compound.
The key to a successful drug discovery program lies in the early and thorough characterization of lead compounds. The comparison with established drugs provides a valuable benchmark for assessing the potential of "1-(4-Piperidin-1-yl-phenyl)-ethylamine" and guiding its future development. Further studies should focus on elucidating its mechanism of action, assessing its safety profile, and optimizing its structure to enhance its therapeutic potential.
References
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Benchchem. 1-ethyl-N-(1-phenylethyl)piperidin-4-amine.
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
- PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- PubChem. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788.
- PubMed. (2005).
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024).
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- Enamine.
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- Arome Science. Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies.
- ResearchGate. (2020). (PDF)
- BioIVT. Metabolite Identification (Met ID)
- PubChem. N-(1-phenyl-4-piperidyl)-N-phenethylpropanamide.
- ResearchGate. (2014). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)
- YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
- ResearchGate. (2023). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families.
- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine.
- ACS Publications. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis | Analytical Chemistry.
- Metabolite profiles (species comparison).
- PMC - NIH. (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction.
- PubChem - NIH. N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine.
- IQVIA Laboratories.
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Comparative Toxicological Guide: 1-(4-Piperidin-1-yl-phenyl)-ethylamine (PPEA)
This guide provides a comparative toxicological analysis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine (referred to herein as PPEA ).
Editorial Note: Direct clinical toxicology data for PPEA is limited in public literature. Therefore, this guide utilizes Read-Across Toxicology and Quantitative Structure-Activity Relationship (QSAR) principles, benchmarking PPEA against validated structural analogs: Amphetamine (the parent scaffold), 4-Fluoroamphetamine (4-FA) , and Para-Methoxyamphetamine (PMA) .
Executive Summary & Structural Logic
1-(4-Piperidin-1-yl-phenyl)-ethylamine combines a phenethylamine/amphetamine backbone with a bulky piperidine ring at the para (4) position of the phenyl ring.
-
Core Scaffold:
-Methylbenzylamine (Amphetamine-like). -
Substituent: Piperidin-1-yl (a saturated, six-membered nitrogenous ring).
-
Pharmacological Implication: In phenethylamine SAR (Structure-Activity Relationships), the 4-position dictates transporter selectivity. Small lipophilic groups (Methyl, Fluoro) favor Dopamine (DAT). Large, electron-donating groups (Methoxy, Piperidine) shift affinity toward Serotonin (SERT), significantly altering the toxicity profile from "stimulant" to "entactogen/neurotoxin."
Comparative Analog Table
| Feature | PPEA (Target) | Amphetamine (Reference) | PMA (High Toxicity Analog) | 4-FA (Modern Analog) |
| 4-Position | Piperidin-1-yl (Bulky, Basic) | Hydrogen (None) | Methoxy (-OCH3) | Fluorine (-F) |
| Primary Target | SERT > DAT (Predicted) | DAT > NET >> SERT | SERT >>> DAT | DAT / SERT (Balanced) |
| Toxicity Risk | Serotonin Syndrome, Cardiotoxicity | Hypertension, Psychosis | Hyperthermia, Serotonin Syndrome | Neurotoxicity (High Dose) |
| Metabolic Fate | Ring Hydroxylation / N-Dealkylation | Deamination / 4-Hydroxylation | O-Demethylation (Variable) | N-Hydroxylation |
Toxicological Profile: Mechanism & Risks
A. Neurotoxicity (Serotonergic Risk)
The bulky piperidine ring prevents the molecule from fitting efficiently into the Dopamine Transporter (DAT) but allows high-affinity binding to the Serotonin Transporter (SERT).
-
Mechanism: Like PMA, PPEA likely acts as a substrate-type releaser. It enters the presynaptic terminal via SERT, displaces serotonin from storage vesicles (VMAT2), and reverses the transporter flow.
-
The Danger Zone: Unlike Amphetamine, which causes agitation, SERT-dominant releasers (like PMA and likely PPEA) inhibit Monoamine Oxidase (MAO) competitively. This "double hit" (Release + MAO Inhibition) leads to Serotonin Syndrome —a critical, often fatal toxicological event characterized by hyperthermia and muscle rigidity.
B. Metabolic Stability & Hepatotoxicity
The piperidine ring is metabolically robust compared to the methoxy group of PMA.
-
Prediction: PPEA may exhibit a longer half-life than typical amphetamines. The piperidine nitrogen can undergo N-oxidation or metabolic opening to a 5-amino-pentanoic acid derivative, but this is a slow CYP450-mediated process.
-
Risk: Slower clearance increases the risk of cumulative toxicity upon redosing.
C. Cytotoxicity (Cellular Health)
Piperidine moieties are often associated with lysosomal trapping due to their pKa (~11).
-
Effect: High intracellular accumulation of PPEA in hepatocytes can induce vacuolization (phospholipidosis), a toxic effect not seen with simple amphetamines.
Visualizing the Toxicity Pathway
The following diagram illustrates the predicted pharmacological cascade of PPEA compared to standard Amphetamine.
Figure 1: Comparative Adverse Outcome Pathway (AOP). Note the shift from Dopaminergic (Amphetamine) to Serotonergic (PPEA) toxicity.
Experimental Protocols for Validation
To objectively confirm the toxicity profile of PPEA, researchers should utilize the following self-validating protocols.
Protocol A: Monoamine Uptake Inhibition Assay (Transporter Selectivity)
Purpose: To determine if PPEA acts primarily on DAT (stimulant) or SERT (neurotoxin).[1]
-
Cell Lines: HEK293 cells stably transfected with human DAT (hDAT), SERT (hSERT), and NET (hNET).
-
Seeding: Plate cells at
cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h. -
Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (prevents oxidation of substrates).
-
Dosing:
-
Treat cells with PPEA (1 nM – 100 μM).
-
Controls: Cocaine (Non-selective blocker), Fluoxetine (SERT selective), GBR12909 (DAT selective).
-
-
Substrate Addition: Add radioactive substrates (
-Dopamine or -5-HT) for 10 minutes. -
Termination: Rapidly wash cells with ice-cold KRH buffer (3x) to stop uptake.
-
Quantification: Lyse cells with 1% SDS and measure radioactivity via Liquid Scintillation Counting.
-
Calculation: Plot log-concentration vs. % uptake to derive IC50.
-
Validation Criterion: If
by a factor of >10, the compound is a high-risk serotonergic agent.
-
Protocol B: Hepatocellular Cytotoxicity (MTT Assay)
Purpose: To evaluate metabolic toxicity and lysosomal trapping potential.[1]
-
Model: HepG2 (Human liver carcinoma) cells.
-
Dosing: Expose cells to PPEA (1–500 μM) for 24h and 48h.
-
Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL.
-
Incubation: 4 hours at 37°C. Viable mitochondria convert yellow MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Readout: Absorbance at 570 nm.
-
Morphological Check (Critical): Before solubilization, inspect cells under microscopy. Look for cytoplasmic vacuolization (clear bubbles).
-
Insight: Piperidine derivatives often cause phospholipidosis (foamy macrophages/hepatocytes). If vacuoles appear before cell death, this confirms lysosomal trapping toxicity.
-
References & Authority
-
PubChem. (2025).[2] Compound Summary: 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Isomer Reference).[2][3] National Library of Medicine.[2] Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic phenethylamines. British Journal of Pharmacology. (Establishes SAR for 4-substituted amphetamines).[4] Link
-
Baumann, M. H., et al. (2014). Structure-activity relationships of synthetic cathinones and amphetamines. Neuropharmacology. (Mechanisms of DAT vs SERT selectivity). Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. (Toxicological baseline for the substituent group). Link
-
ChemicalBook. (2024). 2-(4-Piperidin-1-yl-phenyl)-ethylamine Properties and Supplier Data. Link
Sources
- 1. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | 38589-09-2 [chemicalbook.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
Safety Operating Guide
Safe Handling and Disposal Protocol: 1-(4-Piperidin-1-yl-phenyl)-ethylamine
Introduction: The Stewardship of Bioactive Amines
In drug discovery, 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: 869943-44-2) represents a privileged scaffold, combining the metabolic stability of a piperidine ring with the pharmacophore potential of a chiral benzylamine. However, this dual-nitrogen architecture creates specific handling challenges. The molecule possesses two basic centers—the aliphatic piperidine (pKa ~11.2) and the benzylic amine (pKa ~9.5)—rendering it a potent organic base.
This guide moves beyond generic safety advice. It provides a disposal and handling strategy based on chemical causality : understanding how the molecule’s basicity and lipophilicity dictate its safety profile and waste stream management.
Part 1: Chemical Intelligence & Hazard Profiling
Before disposal can be attempted, the chemical nature of the substance must be understood to prevent incompatibility incidents.
Physicochemical Data Table
| Property | Value / Description | Operational Implication |
| Chemical Name | 1-(4-Piperidin-1-yl-phenyl)-ethylamine | Dual-amine functionality. |
| CAS Number | 869943-44-2 | Use for waste manifesting. |
| Molecular Formula | C₁₃H₂₀N₂ | High carbon/nitrogen ratio implies flammability if dissolved. |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; requires particulate control. |
| Acidity (pKa) | ~11.2 (Piperidine N), ~9.5 (Amine N) | Strongly Basic. Incompatible with acids. |
| Hazards (GHS) | Danger. Skin Corr.[1] 1B, Eye Dam. 1, Acute Tox. 4 (Oral). | Corrosive to tissue; lipophilic nature aids dermal absorption. |
The Mechanism of Hazard
-
Corrosivity: The high electron density on the piperidine nitrogen allows it to abstract protons from biological tissue, leading to saponification of cell membrane lipids (chemical burns).
-
Exothermic Reactivity: As a strong base, mixing this compound with strong acids (HCl, H₂SO₄) in a waste container will trigger a rapid, exothermic neutralization. Never add this solid directly to an acidic waste stream.
Part 2: Pre-Disposal Logistics & Segregation[2]
Effective disposal starts with segregation.[2] The most common laboratory accident involving amines occurs when they are mistakenly added to "General Organic Waste" carboys that contain acidic byproducts (e.g., TFA, Acetic Acid).
Waste Stream Decision Logic
The following decision tree illustrates the critical segregation steps required to prevent reaction in the waste container.
Figure 1: Waste segregation logic flow. Note the critical pH check step to prevent exothermic pressurization of waste containers.
Part 3: Detailed Disposal Protocols
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Regulatory Status: While not explicitly listed on the EPA "P" or "U" lists, this compound exhibits the characteristic of Corrosivity (if aqueous pH > 12.5) and Toxicity . It must be managed as Hazardous Chemical Waste.
-
Protocol:
-
Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-(4-Piperidin-1-yl-phenyl)-ethylamine"[3]
-
Hazards: Check "Toxic" and "Corrosive".
-
-
Storage: Store in the "Solid Waste" bin inside a satellite accumulation area (SAA). Do not store near solid acids (e.g., p-Toluenesulfonic acid).
-
B. Liquid Waste (Reaction Mixtures or Mother Liquors)
-
Solvent Compatibility: The compound is soluble in alcohols (methanol, ethanol) and chlorinated solvents (DCM).
-
Protocol:
-
Quenching: If the waste solution contains residual acid (e.g., from a deprotection step), slowly add saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.
-
Verification: Dip a pH strip into the waste. Ensure pH is between 8 and 11.
-
Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.
-
Closure: Cap the carboy immediately.
-
Log: Record the volume and concentration on the waste log sheet.
-
Part 4: Emergency Contingencies (Spill Response)
Because of the piperidine moiety, this compound can cause rapid corneal damage. A self-validating response system is required.
Spill Cleanup Algorithm
Threshold: If the spill is >50g or outside a fume hood, evacuate and call EHS. For minor spills (<50g) inside a hood:
Figure 2: Step-by-step spill response protocol. Note the use of dilute acetic acid in step 5 to neutralize residues.
First Aid (Immediate Action)
-
Eye Contact: Flush immediately with water for 15 minutes.[4] Time is critical ; alkaline burns penetrate deeper than acid burns.
-
Skin Contact: Wash with soap and water. Do not use ethanol (it enhances absorption).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 217327, 2-(4-Piperidin-1-yl-phenyl)-ethylamine. Retrieved from [Link][5]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][6]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. scbt.com [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling 1-(4-Piperidin-1-yl-phenyl)-ethylamine
Topic: Personal protective equipment for handling 1-(4-Piperidin-1-yl-phenyl)-ethylamine Audience: Researchers, scientists, and drug development professionals.
Executive Safety Directive
Status: High Hazard / Corrosive / Potential Bioactive Immediate Action: Treat this compound as a dermal toxin and corrosive agent .
As researchers, we often handle intermediates where specific toxicological data is sparse. In the case of 1-(4-Piperidin-1-yl-phenyl)-ethylamine , we must apply the Read-Across Principle . This molecule combines a piperidine moiety (known for rapid dermal absorption and high toxicity) with a phenylethylamine backbone (a known corrosive and CNS-active scaffold).
The Critical Risk: The lipophilic nature of the piperidine ring facilitates the transport of the corrosive amine function across the stratum corneum. Standard "splash protection" is insufficient; you need permeation defense .
Hazard Identification & Risk Assessment
Before selecting PPE, we must validate the threat level based on the chemical structure.
| Functional Group | Associated Hazard (GHS) | Mechanism of Action |
| Piperidine Ring | Acute Tox. 3 (Dermal/Oral) | Highly lipophilic secondary amine. Rapidly penetrates skin; potential for systemic toxicity (nicotinic agonist activity). |
| Primary Amine | Skin Corr. 1B / Eye Dam. 1 | High pH (Basic). Saponifies skin lipids, causing deep tissue burns and irreversible eye damage. |
| Benzylic Position | Sensitizer / Irritant | Potential for respiratory sensitization if dust/aerosol is inhaled. |
Scientist-to-Scientist Note: Do not rely solely on the lack of a specific "Skull and Crossbones" icon on a vendor bottle. Piperidine derivatives have a dermal
in rabbits as low as 275 mg/kg.[1] A few drops on unprotected skin can be systemic.
The PPE Matrix: Defense Layering
This protocol uses a Redundant Barrier System . We assume the outer layer will fail eventually, necessitating a secondary defense.
Personal Protective Equipment Specifications
| Zone | Primary Defense (Outer) | Secondary Defense (Inner) | Technical Rationale |
| Hands | Nitrile (High Durability) Min Thickness: 5 mil (0.12 mm) | Nitrile (Exam Grade) Color contrast recommended | Breakthrough Time: Thin nitrile degrades in <15 mins against concentrated amines. Double gloving provides a ~45 min buffer and visual breach detection. |
| Eyes | Chemical Splash Goggles Indirect Venting | None | Safety glasses are insufficient . Liquid amines can track around glasses via capillary action. Goggles seal the orbital area. |
| Body | Lab Coat (Poly/Cotton) Buttoned to neck | Chemical Apron If handling >10g or liquids | Cotton absorbs amines, holding them against the skin. An impervious apron prevents "soak-through" during spills. |
| Respiratory | Fume Hood (Engineering Control) Sash at working height | N95/P100 (Only for spill cleanup) | Vapor pressure of free-base amines is significant. Inhalation causes immediate mucosal cauterization. |
Operational Protocol: The "Time-Limit" Workflow
This workflow is designed to prevent "permeation creep"—where a chemical migrates through PPE without visible degradation.
Phase 1: Engineering Validation
-
Sash Height: Verify sash is at the certified working height (usually 18 inches).
-
Airflow Check: Confirm face velocity is 80–100 fpm using the hood monitor or a kimwipe test.
-
Clearance: Remove unnecessary clutter. Amine vapors are heavier than air and can "pool" behind equipment.
Phase 2: The "Double-Glove" Donning Procedure
-
Wash Hands: Remove oils that might degrade inner gloves.
-
Inner Glove (White/Blue): Don standard nitrile exam gloves. Inspect for pinholes.
-
Cuff Tuck: Tuck lab coat cuffs under the inner glove (if tight) or tape them.
-
Outer Glove (Purple/Black): Don a thicker, chemical-resistant nitrile glove.
-
Why? If the outer glove tears or swells, the color contrast with the inner glove gives an immediate visual warning.
-
Phase 3: Handling & Transfer[3]
-
Solid Handling: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the balance.
-
Liquid Handling:
-
Use positive displacement pipettes if the liquid is viscous.
-
The 15-Minute Rule: If you get a visible splash on your outer glove, DOFF IMMEDIATELY . Do not wait. Amines permeate nitrile silently.
-
Phase 4: Safe Doffing (The Critical Step)
Most exposure occurs after the experiment, during glove removal.
-
Rinse: If gloves are visibly contaminated, rinse with water inside the hood before removal.
-
Beak Method: Pinch the outside of the outer glove (wrist) and peel away, turning it inside out.
-
Inspect Inner Glove: Check for any discoloration or wetness.
-
Disposal: Place used gloves in a solid hazardous waste bag inside the hood. Do not walk to a general trash can wearing contaminated gloves.
Visualization: Safety Logic & Workflow
Diagram 1: The Amine Defense Hierarchy
This diagram illustrates the logical flow of protection, prioritizing engineering controls over PPE.
Caption: The "Defense in Depth" strategy. Reliance solely on PPE is a failure mode; the Fume Hood is the primary containment device.
Diagram 2: The "15-Minute" Glove Protocol
A decision tree for managing glove integrity during synthesis.
Caption: The "15-Minute Rule" prevents invisible chemical permeation through nitrile material.
Emergency Response & Waste Disposal
Exposure Response[4][5][6]
-
Skin Contact:
-
Flush: Immediately flush with water for 15 minutes .[2] Do not use vinegar or neutralizing agents (exothermic reaction risk).
-
Peel: Remove clothing while under the shower.
-
Medical: Seek evaluation. Piperidine absorption can cause delayed systemic effects (nausea, dizziness).
-
-
Eye Contact:
-
Irrigate: Use eyewash station for 15 minutes . Hold eyelids open forcefully.
-
Transport: Cover eyes with sterile gauze and transport to ER immediately.
-
Disposal Procedures[4][5][8][9][10][11]
-
Stream: Basic/Alkaline Organic Waste .
-
Segregation: Do NOT mix with acids (exothermic reaction) or oxidizers.
-
Decontamination: Wipe down balance and hood surfaces with a dilute surfactant (soap/water) followed by ethanol. Dispose of wipes as solid hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 1-Phenylethylamine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
